3-ethyl-1,2-oxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5-3-4-7-6-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUABJAYJRTHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30842-92-3 | |
| Record name | 3-ethyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Ethyl-1,2-Oxazole and its Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-ethyl-1,2-oxazole and its derivatives, compounds of increasing interest in medicinal chemistry. The core of this guide focuses on the prevalent synthetic methodologies, particularly the [3+2] cycloaddition reactions. Detailed experimental protocols, quantitative data, and spectroscopic analysis are presented to facilitate the replication and further development of these compounds. Furthermore, this guide explores the potential therapeutic applications of this compound derivatives as T-type calcium channel blockers, outlining a putative signaling pathway in neuropathic pain and a general workflow for their screening and evaluation.
Introduction
The 1,2-oxazole (isoxazole) ring is a prominent five-membered heterocycle that serves as a crucial scaffold in a multitude of biologically active compounds. The unique electronic and steric properties of the isoxazole nucleus contribute to its ability to interact with various biological targets, leading to a wide spectrum of pharmacological activities. Among the vast array of isoxazole derivatives, this compound and its analogues have emerged as a promising class of molecules, particularly in the context of drug discovery for neurological and cardiovascular disorders. Their potential to modulate ion channels, such as T-type calcium channels, has positioned them as attractive candidates for the development of novel therapeutics for conditions like neuropathic pain.[1][2] This guide will delve into the synthetic chemistry of these compounds and explore their biomedical significance.
Synthetic Methodologies
The most common and efficient method for the synthesis of the 1,2-oxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene.
A general scheme for the synthesis of this compound involves the 1,3-dipolar cycloaddition of propanenitrile oxide with acetylene. The propanenitrile oxide is typically generated in situ from propanal oxime by oxidation with an appropriate reagent like sodium hypochlorite or N-chlorosuccinimide (NCS).
Figure 1: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
The synthesis involves the reaction of 1-nitropropane (as a precursor to propanenitrile oxide) with ethyl β-pyrrolidinocrotonate in the presence of phosphorus oxychloride and triethylamine.
Reaction Scheme:
1-Nitropropane + Ethyl β-pyrrolidinocrotonate --(POCl₃, Et₃N, CHCl₃)--> Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
Table 1: Reagents and Reaction Conditions
| Reagent | Molecular Weight ( g/mol ) | Amount (mol) | Volume/Mass |
| Ethyl β-pyrrolidinocrotonate | 183.26 | 1.00 | 183 g |
| 1-Nitropropane | 89.09 | 1.29 | 115 g |
| Triethylamine | 101.19 | - | 400 mL |
| Phosphorus oxychloride | 153.33 | 1.11 | 170 g |
| Chloroform | 119.38 | - | ~1.2 L |
Procedure:
-
A solution of ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine in 1 L of chloroform is placed in a 5-L three-necked flask equipped with a dropping funnel and a gas inlet tube.
-
The flask is cooled in an ice bath under a nitrogen atmosphere.
-
A solution of phosphorus oxychloride (1.11 mole) in 200 mL of chloroform is added slowly from the dropping funnel while stirring.
-
After the addition is complete (approximately 3 hours), the ice bath is removed, and the reaction mixture is stirred for an additional 15 hours at room temperature.
-
The reaction mixture is then washed with cold water and 6 N hydrochloric acid.
-
The organic layer is subsequently washed with 5% aqueous sodium hydroxide and saturated brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.
Table 2: Product Characterization and Yield
| Product | Yield (%) | Boiling Point (°C/mmHg) | Refractive Index (n_D^23) |
| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | 68-71 | 72/0.5 | 1.4615 |
Spectroscopic Data
While specific spectroscopic data for the parent this compound is not detailed in the provided search results, general characteristics of oxazole and isoxazole rings can be described.
¹H NMR: The proton signals on the oxazole ring typically appear in the aromatic region (δ 7-9 ppm). The chemical shifts are influenced by the substituents on the ring.
¹³C NMR: The carbon atoms of the oxazole ring also resonate in the aromatic region, with the carbon atom between the oxygen and nitrogen atoms (C2) often appearing at a lower field.
Mass Spectrometry: The fragmentation of oxazole rings under electron ionization often involves cleavage of the N-O bond, followed by rearrangements and loss of small neutral molecules like CO, HCN, or an alkyl nitrile. The molecular ion peak is generally observed.
Biological Activity and Drug Development Potential
Derivatives of 1,2-oxazole have shown significant promise as modulators of various biological targets. A particularly interesting area of research is their activity as T-type calcium channel blockers.[1][2]
T-type Calcium Channels and Neuropathic Pain
T-type calcium channels are low-voltage-activated calcium channels that play a crucial role in neuronal excitability and signaling.[2] In neuropathic pain states, there is an upregulation and sensitization of these channels in sensory neurons, leading to hyperexcitability and the perception of pain in response to non-painful stimuli (allodynia) or an exaggerated response to painful stimuli (hyperalgesia). Therefore, blocking T-type calcium channels presents a viable therapeutic strategy for the management of neuropathic pain.
The proposed mechanism involves the binding of the isoxazole derivative to the T-type calcium channel, which inhibits the influx of calcium ions into the neuron. This reduction in intracellular calcium dampens neuronal excitability and reduces the transmission of pain signals.
Figure 2: Proposed signaling pathway for this compound derivatives in neuropathic pain.
Experimental Workflow for Screening
The evaluation of newly synthesized this compound derivatives as potential T-type calcium channel blockers follows a standardized workflow in drug discovery.
Figure 3: Experimental workflow for the evaluation of T-type calcium channel blockers.
This workflow begins with the synthesis of a library of derivatives, followed by high-throughput primary screening to identify initial hits. Promising compounds are then subjected to more detailed characterization using electrophysiological techniques like patch-clamp assays to confirm their activity and determine their potency and mechanism of action. Selectivity profiling against other ion channels is crucial to assess potential off-target effects. Finally, efficacious and selective compounds are tested in animal models of neuropathic pain to evaluate their in vivo efficacy.
Conclusion
The synthesis of this compound and its derivatives offers a fertile ground for the discovery of novel therapeutic agents. The robust and versatile [3+2] cycloaddition methodology allows for the generation of a wide array of substituted isoxazoles for structure-activity relationship (SAR) studies. The potential of these compounds to act as T-type calcium channel blockers highlights their promise in addressing unmet medical needs, particularly in the treatment of neuropathic pain. This guide provides a foundational understanding of the synthesis and potential applications of this important class of heterocyclic compounds, aiming to empower researchers in their drug discovery endeavors.
References
Spectroscopic Profile of 3-ethyl-1,2-oxazole: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-ethyl-1,2-oxazole. These predictions are derived from data for related oxazole and isoxazole derivatives.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~8.1 | d | 1H | H-5 | The proton at position 5 is expected to be the most downfield due to the electron-withdrawing effect of the oxygen and nitrogen atoms. |
| ~6.2 | d | 1H | H-4 | The proton at position 4 will be upfield relative to H-5. |
| ~2.8 | q | 2H | -CH₂- | The methylene protons of the ethyl group will appear as a quartet due to coupling with the methyl protons. |
| ~1.3 | t | 3H | -CH₃ | The methyl protons of the ethyl group will appear as a triplet. |
Analogy based on data for 3,5-diphenylisoxazole and other substituted isoxazoles which show the isoxazole ring protons in the range of 6.3-6.8 ppm. The specific shifts for this compound are estimations.[1]
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~168 | C-3 | The carbon attached to the nitrogen and part of the C=N bond is expected to be significantly downfield. |
| ~150 | C-5 | The carbon atom between the oxygen and nitrogen atoms. |
| ~100 | C-4 | The carbon atom adjacent to the oxygen. Data for 3-methyl-5-phenylisoxazole shows the C4 carbon at 100.0 ppm.[1] |
| ~25 | -CH₂- | Methylene carbon of the ethyl group. |
| ~11 | -CH₃ | Methyl carbon of the ethyl group. |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic-like) |
| ~2980-2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~1600-1550 | Medium | C=N stretching |
| ~1450-1400 | Medium | C=C stretching |
| ~1300-1200 | Strong | C-O-C stretching |
Predictions are based on typical vibrational frequencies for isoxazole and ethyl-substituted aromatic compounds.
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 97 | High | [M]⁺ (Molecular Ion) |
| 69 | Medium | [M - C₂H₄]⁺ |
| 68 | Medium | [M - C₂H₅]⁺ |
| 54 | High | [C₃H₄N]⁺ |
| 43 | Medium | [C₂H₃O]⁺ |
Predicted fragmentation patterns are based on the general behavior of oxazoles and isoxazoles under electron impact, which often involves ring cleavage.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest and place it in a solution cell.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the salt plates or the solvent.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Method: Typically, Electron Impact (EI) ionization is used for volatile, thermally stable small molecules.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumentation and Data Acquisition:
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
-
The instrument is operated in positive ion mode.
-
The mass range is set to scan for the expected molecular ion and fragment ions (e.g., m/z 10-200).
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule.
Caption: Workflow for the spectroscopic identification of a small molecule.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the general methodologies for their determination. For definitive structural confirmation, the synthesis and experimental analysis of the compound are required.
References
An In-depth Technical Guide to 3-ethyl-1,2-oxazole: Physicochemical Characteristics, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-ethyl-1,2-oxazole, a member of the isoxazole family, is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom in adjacent positions. The isoxazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds.[1][2] Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[3] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including predicted properties, general synthetic methodologies, and the characteristic reactivity of the isoxazole ring system. Due to the limited availability of experimental data for this specific derivative, this guide supplements predicted data with established principles and experimental findings for the broader class of isoxazole compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | PubChem |
| Molecular Weight | 97.12 g/mol | PubChem |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 97.05276387 g/mol | PubChem |
| Monoisotopic Mass | 97.05276387 g/mol | PubChem |
| Topological Polar Surface Area | 21.6 Ų | PubChem |
| Heavy Atom Count | 7 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 89.3 | PubChem |
Spectroscopic Characteristics
Detailed experimental spectra for this compound are not publicly available. However, the characteristic spectroscopic features of the isoxazole ring are well-documented and can be extrapolated to predict the expected signals for this compound.
| Spectroscopy | Characteristic Features of the Isoxazole Ring | Expected Features for this compound |
| ¹H NMR | The protons on the isoxazole ring typically resonate in the aromatic region. The proton at C4 often appears as a singlet. Protons on substituents will show characteristic shifts and couplings.[4] | The C4-H proton is expected to appear as a singlet. The ethyl group will exhibit a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. |
| ¹³C NMR | The carbon atoms of the isoxazole ring show distinct signals in the ¹³C NMR spectrum.[5] | Three signals are expected for the isoxazole ring carbons, and two signals for the ethyl group carbons. |
| IR Spectroscopy | The IR spectra of isoxazoles typically show characteristic bands for C=N, C=C, and N-O stretching vibrations within the ring.[6] | Expected to show characteristic peaks around 1153 cm⁻¹ for N-O stretching, 1276 cm⁻¹ for C-N stretching, and 1068 cm⁻¹ for C-O stretching of the isoxazole ring.[6] |
| Mass Spectrometry | Isoxazoles generally show a clear molecular ion peak. Fragmentation patterns can provide structural information. | The molecular ion peak [M]⁺ is expected at m/z 97.12. |
Synthesis and Experimental Protocols
The synthesis of 3-substituted-1,2-oxazoles can be achieved through various methods. A common and effective approach is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[7]
General Experimental Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on established methods for the synthesis of 3-substituted isoxazoles.
Materials:
-
1,3-Pentanedione (acetylacetone)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or another suitable base
-
Ethanol or another suitable solvent
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in a minimal amount of water and neutralize with an equimolar amount of a base like sodium hydroxide to generate free hydroxylamine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1,3-pentanedione in ethanol.
-
Reaction: Add the freshly prepared hydroxylamine solution to the ethanolic solution of 1,3-pentanedione. The reaction mixture is then typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The residue is taken up in water and extracted with a suitable organic solvent such as diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is evaporated. The crude product can be purified by distillation or column chromatography to yield this compound.
-
Characterization: The structure and purity of the synthesized this compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of the isoxazole ring is influenced by the electronegativity of the oxygen and nitrogen atoms, which affects the electron distribution in the aromatic system.
-
Basicity: Isoxazoles are weak bases due to the electron-withdrawing effect of the oxygen atom. Protonation occurs at the nitrogen atom.
-
Electrophilic Substitution: The isoxazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. When such reactions do occur, they typically happen at the C4 position.
-
Nucleophilic Attack: The C3 and C5 positions are more susceptible to nucleophilic attack, particularly if a good leaving group is present.
-
Ring Opening: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, such as reductive cleavage, leading to the formation of different acyclic compounds. This reactivity makes isoxazoles useful synthetic intermediates.
References
3-ethyl-1,2-oxazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3-ethyl-1,2-oxazole, a member of the isoxazole class of heterocyclic compounds. While specific data for this compound is limited, this guide extrapolates from the well-documented chemistry and biological significance of the isoxazole scaffold. Isoxazoles are pivotal in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide covers the fundamental physicochemical properties, general synthetic methodologies applicable to its preparation, and the broad spectrum of biological activities associated with isoxazole derivatives, providing a foundational resource for researchers interested in this chemical class.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | PubChem |
| Molecular Weight | 97.12 g/mol | Calculated |
| Monoisotopic Mass | 97.052765 Da | PubChem |
| CAS Number | Not Found | N/A |
Synthesis of 3-Alkyl-1,2-oxazoles
The synthesis of 3-substituted and 3,5-disubstituted isoxazoles is well-established in organic chemistry. Common methods include 1,3-dipolar cycloaddition reactions and the cyclization of 1,3-dicarbonyl compounds with hydroxylamine.[3] Below are representative experimental protocols that can be adapted for the synthesis of this compound.
General Protocol for 1,3-Dipolar Cycloaddition
The reaction of nitrile oxides with alkynes is a direct method for forming the isoxazole ring.[4]
Experimental Protocol:
-
Generation of the Nitrile Oxide: An appropriate aldoxime is treated with an oxidizing agent, such as N-chlorosuccinimide (NCS), in a suitable solvent (e.g., a deep eutectic solvent like ChCl:urea) to generate the corresponding hydroximinoyl chloride, which then forms the nitrile oxide in situ upon base treatment.
-
Cycloaddition: The alkyne (in this case, propyne or a suitable equivalent to introduce the ethyl group at the 3-position) is added to the reaction mixture containing the in situ generated nitrile oxide.
-
Reaction Conditions: The mixture is typically stirred at a controlled temperature (e.g., 50°C) for several hours.
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography on silica gel.
General Protocol for Cyclization of a β-Diketone
The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and reliable method for isoxazole synthesis.[3]
Experimental Protocol:
-
Reaction Setup: A 1,3-dicarbonyl compound (for this compound, a pentane-2,4-dione derivative could be a precursor) is dissolved in a suitable solvent, such as ethanol.
-
Addition of Hydroxylamine: Hydroxylamine hydrochloride, often in the presence of a base like sodium acetate, is added to the solution.
-
Reaction Conditions: The mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by distillation or recrystallization.
Biological and Medicinal Significance of the Isoxazole Core
The isoxazole ring is a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[5] Its derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[6] The isoxazole moiety can participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, with biological targets.[2]
The pharmacological versatility of the isoxazole ring is demonstrated by its presence in several commercially available drugs, including the anti-inflammatory drug valdecoxib and the antirheumatic agent leflunomide.[5] The diverse biological activities stem from the ability to readily modify the isoxazole scaffold at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with specific biological targets.[6]
Visualizations
General Synthesis of 3,5-Disubstituted Isoxazoles
The following diagram illustrates a general workflow for the synthesis of 3,5-disubstituted isoxazoles via a one-pot, three-step cycloaddition reaction.
Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.
Logical Relationship of Isoxazole Applications
The following diagram illustrates the relationship between the core isoxazole structure and its diverse applications in drug discovery.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-Ethyl-1,2-Oxazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical framework for the evaluation of the solubility and stability of 3-ethyl-1,2-oxazole. The experimental protocols and data tables presented are illustrative and based on established methodologies in pharmaceutical and chemical sciences. Currently, there is a lack of publicly available, specific quantitative data for the solubility and stability of this compound. This guide is intended to provide the necessary protocols and frameworks to generate such data.
Introduction
This compound is a heterocyclic organic compound belonging to the isoxazole family. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its potential application in pharmaceutical formulations and as a synthetic building block. This guide outlines the essential experimental procedures to comprehensively characterize these properties.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the methodologies to establish a comprehensive solubility profile of this compound in various relevant solvent systems.
Quantitative Solubility Data
A systematic study of the solubility of this compound should be conducted in a range of solvents, from aqueous to organic, and at different temperatures. The data generated from such studies would be tabulated as follows for clear comparison.
Table 1: Equilibrium Solubility of this compound in Various Solvents at Different Temperatures
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Purified Water | 25 ± 1 | Data to be determined | Data to be determined | HPLC-UV |
| Purified Water | 37 ± 1 | Data to be determined | Data to be determined | HPLC-UV |
| 0.1 N HCl (pH 1.2) | 37 ± 1 | Data to be determined | Data to be determined | HPLC-UV |
| Phosphate Buffer (pH 6.8) | 37 ± 1 | Data to be determined | Data to be determined | HPLC-UV |
| Phosphate Buffer (pH 7.4) | 37 ± 1 | Data to be determined | Data to be determined | HPLC-UV |
| Ethanol | 25 ± 1 | Data to be determined | Data to be determined | HPLC-UV |
| Propylene Glycol | 25 ± 1 | Data to be determined | Data to be determined | HPLC-UV |
| Polyethylene Glycol 400 | 25 ± 1 | Data to be determined | Data to be determined | HPLC-UV |
| Diethyl Ether | 25 ± 1 | Data to be determined | Data to be determined | HPLC-UV |
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a standard technique for determining equilibrium solubility.[1][2][3][4]
Objective: To determine the equilibrium solubility of this compound in various solvents at specified temperatures.
Materials:
-
This compound (purity > 99%)
-
Selected solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker incubator
-
Calibrated analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a series of scintillation vials. The excess solid should be sufficient to maintain a saturated solution throughout the experiment.
-
Add a known volume (e.g., 5 mL) of the desired solvent to each vial.
-
Securely cap the vials and place them in a shaker incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand at the experimental temperature for a short period to allow for the sedimentation of the excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.
-
The experiment should be performed in triplicate for each solvent and temperature combination.
Stability Profile
Assessing the stability of this compound under various environmental conditions is crucial for determining its shelf-life and appropriate storage conditions.
Forced Degradation Studies
Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.[5][6]
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time Points | Assay (% Remaining) | Major Degradants (and % area) |
| Acid Hydrolysis | |||
| 0.1 N HCl, 60 °C | 0, 2, 4, 8, 24 h | Data to be determined | Data to be determined |
| Base Hydrolysis | |||
| 0.1 N NaOH, 60 °C | 0, 2, 4, 8, 24 h | Data to be determined | Data to be determined |
| Oxidative Degradation | |||
| 3% H₂O₂, RT | 0, 2, 4, 8, 24 h | Data to be determined | Data to be determined |
| Thermal Degradation | |||
| Solid state, 80 °C | 0, 1, 3, 7 days | Data to be determined | Data to be determined |
| Photostability | |||
| Solid state, ICH option 2 | - | Data to be determined | Data to be determined |
| Solution, ICH option 2 | - | Data to be determined | Data to be determined |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate the solution at 60 °C. Withdraw samples at specified time points, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate at 60 °C. Withdraw samples at specified time points, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature. Withdraw samples at specified time points and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid this compound in an oven at 80 °C. Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze by HPLC.
-
Photostability: Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines). Analyze the samples by HPLC. A dark control should be run in parallel.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products.
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Equilibrium Solubility Determination.
References
discovery and history of 3-ethyl-1,2-oxazole
3-Ethyl-1,2-oxazole: An Undocumented Compound in Scientific Literature
An extensive review of available scientific and chemical literature reveals a significant lack of specific information regarding the discovery, history, synthesis, and properties of the compound this compound. While the broader families of oxazoles and isoxazoles are well-documented and play crucial roles in medicinal chemistry and drug development, this particular ethyl-substituted derivative appears to be largely unexplored or at least not prominently reported in accessible databases.
Researchers and scientists in the field of drug development often rely on a rich history of published data to inform their work. This includes detailed experimental protocols for synthesis, comprehensive tables of physicochemical properties, and elucidated biological activities. For this compound, such a repository of information could not be located through targeted searches of chemical databases and scientific literature.
The general synthesis of the 1,2-oxazole (or isoxazole) ring system is well-established, typically involving the reaction of a hydroxylamine with a 1,3-dicarbonyl compound. In a hypothetical synthesis of this compound, one might envision a reaction pathway involving hydroxylamine and a beta-keto aldehyde bearing an ethyl group.
A generalized reaction scheme for the formation of a 3-substituted-1,2-oxazole is presented below. This diagram illustrates a plausible, though not specifically documented, synthetic route.
Figure 1. A generalized synthetic pathway for 3-substituted-1,2-oxazoles.
Without specific experimental data for this compound, it is not possible to provide a table of its quantitative properties, such as melting point, boiling point, or spectral data. Similarly, detailed experimental protocols for its synthesis and characterization remain unavailable.
The absence of information on this compound in the scientific literature suggests that it may not have been a focus of significant research to date. This could be due to a variety of factors, including challenges in its synthesis, a lack of perceived biological activity, or simply that it has been overlooked in the vast landscape of chemical exploration. For researchers, scientists, and drug development professionals, this represents a potential area for novel investigation. The synthesis and characterization of this compound, followed by screening for biological activity, could yield new discoveries and contribute to the broader understanding of the structure-activity relationships of substituted oxazoles.
A Comprehensive Review of Synthetic Routes for 3-Ethyl-1,2-Oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-1,2-oxazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the isoxazole core in various biologically active molecules. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in the design of novel therapeutic agents. This technical guide provides a detailed overview of the primary synthetic strategies for obtaining this compound, focusing on the two most prominent methods: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of ethyl-substituted 1,3-dicarbonyl compounds with hydroxylamine. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the reaction pathways.
Core Synthetic Methodologies
The synthesis of 3-substituted isoxazoles, including this compound, is predominantly achieved through two robust and versatile chemical transformations.
-
1,3-Dipolar Cycloaddition of Propanenitrile Oxide with Alkynes: This method is a powerful tool for the construction of the isoxazole ring. It involves the in situ generation of propanenitrile oxide, which then undergoes a [3+2] cycloaddition reaction with an alkyne. The regioselectivity of this reaction is a key consideration, and with terminal alkynes, the reaction generally yields the 3,5-disubstituted isoxazole as the major product. For the synthesis of this compound, acetylene or a synthetic equivalent can be employed as the dipolarophile.
-
Cyclocondensation of Ethyl-Containing 1,3-Dicarbonyl Compounds with Hydroxylamine: This classical approach involves the reaction of a 1,3-dicarbonyl compound, where one of the carbonyl groups is adjacent to an ethyl substituent, with hydroxylamine. The reaction proceeds through the formation of a mono-oxime intermediate, followed by cyclization and dehydration to afford the isoxazole ring. The regiochemical outcome of this reaction is dependent on the reaction conditions and the nature of the substituents on the dicarbonyl compound.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data associated with the primary synthetic routes to this compound and its derivatives, allowing for a direct comparison of their efficiency and requirements.
| Synthetic Route | Key Starting Materials | Reagents & Solvents | Reaction Conditions | Yield (%) | Reference |
| 1,3-Dipolar Cycloaddition | Propanal oxime, Acetylene | N-Chlorosuccinimide (NCS), Triethylamine (TEA), Dichloromethane (DCM) | 0 °C to room temperature, 12-24 h | Not specified for this compound directly, but generally moderate to high for 3,5-disubstituted isoxazoles. | General methodology |
| Cyclocondensation | 1-Ethoxy-1-buten-3-one | Hydroxylamine hydrochloride, Sodium acetate, Ethanol/Water | Reflux, 2-4 h | Not specified for this compound directly, but generally good to excellent for isoxazole formation. | General methodology |
| Cyclocondensation | 2,4-Hexanedione | Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol | Room temperature to reflux, 1-3 h | High | General methodology for 3,5-dialkylisoxazoles |
Experimental Protocols
Method 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition of Propanenitrile Oxide with Acetylene
This protocol describes a general procedure for the in situ generation of propanenitrile oxide from propanal oxime and its subsequent cycloaddition with acetylene gas.
Materials:
-
Propanal oxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Acetylene gas
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube
-
Drying tube
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve propanal oxime (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Slowly add triethylamine (TEA) (1.2 eq) dropwise to the reaction mixture at 0 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Bubble acetylene gas through the reaction mixture via a gas inlet tube for 4-6 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Synthesis of 3-Ethyl-5-methyl-1,2-oxazole via Cyclocondensation of 2,4-Hexanedione with Hydroxylamine
This protocol details the synthesis of a closely related derivative, 3-ethyl-5-methyl-1,2-oxazole, from the readily available 2,4-hexanedione.
Materials:
-
2,4-Hexanedione
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2,4-hexanedione (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water.
-
Add the aqueous hydroxylamine solution to the stirred solution of 2,4-hexanedione at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to yield 3-ethyl-5-methyl-1,2-oxazole.
Mandatory Visualizations
The following diagrams illustrate the core synthetic pathways described in this guide.
Methodological & Application
Applications of 3-Ethyl-1,2-Oxazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-ethyl-1,2-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a unique combination of physicochemical properties that make it an attractive building block for the design of novel therapeutic agents. Its inherent features, including metabolic stability, hydrogen bond accepting capability, and the ability to engage in various non-covalent interactions, have led to its incorporation into a diverse range of biologically active molecules. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, along with detailed protocols for their synthesis and biological evaluation.
Application Notes
The this compound core has been successfully employed as a key structural element in the development of inhibitors for various enzymes and as ligands for different receptors. The ethyl group at the 3-position can provide advantageous steric and lipophilic interactions within protein binding pockets, while the 1,2-oxazole ring itself serves as a versatile scaffold for further functionalization at the 4- and 5-positions.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. The focus has been on their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Example: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)
A series of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides, which are structurally related to potential this compound derivatives, have been identified as selective inhibitors of GSK-3β.[1][2] GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and diabetes. The inhibitory activity of these compounds is highly dependent on the substituents on the aromatic rings.
Quantitative Data:
| Compound ID | Modification | Target | IC50 (µM) | Reference |
| Compound A | 3,4-dimethylphenyl at 3-position of oxadiazole | GSK-3β | 0.35 | [1][2] |
| Compound B | 2-methoxyphenyl at 3-position of oxadiazole | GSK-3β | 0.41 | [1][2] |
Anti-inflammatory Activity
The 1,2-oxazole (isoxazole) ring is a component of several non-steroidal anti-inflammatory drugs (NSAIDs). While specific data on this compound derivatives as anti-inflammatory agents is limited in the provided search results, the general class of isoxazoles has shown potent inhibitory activity against cyclooxygenase (COX) enzymes.
Kinase Inhibition
The 1,2-oxazole scaffold has been utilized in the design of various kinase inhibitors. For instance, a series of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones have been synthesized and evaluated as inhibitors of p38 mitogen-activated protein kinase (MAPK).[3] p38 MAPK is a key regulator of inflammatory responses.
Quantitative Data:
| Compound Series | Target | IC50 Range (µM) | Reference |
| 2,3,4-triaryl-1,2,4-oxadiazol-5-ones | p38α MAPK | 0.10 - 5.1 | [3] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common method for the synthesis of 3,5-disubstituted 1,2-oxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Protocol: Synthesis of 3-Ethyl-5-phenyl-1,2-oxazole
Materials:
-
Propanaldoxime
-
N-Chlorosuccinimide (NCS)
-
Phenylacetylene
-
Triethylamine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve propanaldoxime (1.0 eq) in DCM.
-
Add NCS (1.1 eq) portion-wise at 0 °C and stir the mixture for 1 hour at the same temperature.
-
To the resulting solution of the hydroximoyl chloride, add phenylacetylene (1.2 eq) followed by the slow addition of triethylamine (1.5 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 3-ethyl-5-phenyl-1,2-oxazole.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Example: p38α MAPK)
This protocol describes a general method for evaluating the inhibitory activity of this compound derivatives against a protein kinase.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATP
-
Substrate peptide (e.g., MEF2A)
-
Test compounds (this compound derivatives)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the substrate peptide, and the test compound solution.
-
Initiate the kinase reaction by adding a solution of p38α MAPK enzyme and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
General Synthetic Workflow for this compound Derivatives
Caption: General synthetic route to this compound derivatives.
p38 MAPK Signaling Pathway Inhibition
Caption: Inhibition of the p38 MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides as selective GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethyl-1,2-Oxazole (3-Ethylisoxazole) as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-1,2-oxazole, more commonly known as 3-ethylisoxazole, is a five-membered heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its unique structural and electronic properties make it an attractive starting material and intermediate for the construction of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The isoxazole core is a key pharmacophore in numerous approved drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antibacterial, and anticancer properties.
These application notes provide a comprehensive overview of the synthesis of 3-ethylisoxazole and its utility as a synthetic intermediate. Detailed experimental protocols for its preparation and subsequent functionalization are provided, along with quantitative data to guide researchers in its practical application.
Synthesis of 3-Ethylisoxazole
The most common and efficient method for the synthesis of 3-substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2] For the preparation of 3-ethylisoxazole, this involves the reaction of propanenitrile oxide with acetylene. The nitrile oxide is typically generated in situ from the corresponding oxime chloride.
Logical Workflow for the Synthesis of 3-Ethylisoxazole
Caption: Synthetic pathway for 3-ethylisoxazole via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of 3-Ethylisoxazole
Materials:
-
Propionaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
N-Chlorosuccinimide (NCS)
-
Triethylamine
-
Acetylene gas
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Preparation of Propionaldehyde Oxime: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in water. To this solution, add propionaldehyde (1.0 eq) and sodium carbonate (0.6 eq) portion-wise while stirring in an ice bath. Allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC. Upon completion, extract the mixture with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield propionaldehyde oxime as a colorless oil.
-
Preparation of Propanohydroximoyl Chloride: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve propionaldehyde oxime (1.0 eq) in dry DCM. Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 1 hour.
-
1,3-Dipolar Cycloaddition: To the freshly prepared solution of propanohydroximoyl chloride at 0 °C, add triethylamine (1.1 eq) dropwise. Immediately following the addition of the base, bubble acetylene gas through the reaction mixture for 4-6 hours while maintaining the temperature at 0 °C. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-ethylisoxazole.
| Reactant | Product | Yield (%) | Reaction Conditions |
| Propionaldehyde Oxime and Acetylene | 3-Ethylisoxazole | 60-70% | NCS, Et3N, DCM, 0 °C |
Note: Yields are representative and may vary based on experimental conditions.
Application of 3-Ethylisoxazole as a Building Block
The 3-ethylisoxazole scaffold can be further elaborated to introduce various functional groups, making it a valuable precursor for more complex molecular architectures. Key transformations include functionalization at the C5 position and ring-opening reactions to unveil acyclic structures with diverse functionalities.
Functionalization at the C5 Position
The C5 position of the isoxazole ring can be functionalized through metallation followed by quenching with an electrophile. This allows for the introduction of a wide range of substituents, providing access to a library of 3-ethylisoxazole derivatives.
Experimental Workflow for C5-Functionalization
Caption: General workflow for the C5-functionalization of 3-ethylisoxazole.
Representative Protocol: Synthesis of (3-Ethylisoxazol-5-yl)methanol
Materials:
-
3-Ethylisoxazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-ethylisoxazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Add freshly dried paraformaldehyde (1.5 eq) in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (3-ethylisoxazol-5-yl)methanol.
| Starting Material | Product | Yield (%) | Key Reagents |
| 3-Ethylisoxazole | (3-Ethylisoxazol-5-yl)methanol | 75-85% | n-BuLi, Paraformaldehyde |
Ring-Opening Reactions
A significant application of isoxazoles as building blocks lies in their ability to undergo ring-opening reactions to generate valuable acyclic intermediates, such as β-hydroxy ketones or β-amino alcohols, which are prevalent motifs in many natural products and pharmaceuticals. Reductive cleavage of the N-O bond is a common strategy to unmask these functionalities.
Workflow for Reductive Ring-Opening
Caption: Reductive ring-opening of 3-ethylisoxazole to a β-hydroxy ketone.
Representative Protocol: Synthesis of 1-Amino-1-penten-3-one (from 3-Ethylisoxazole)
Materials:
-
3-Ethylisoxazole
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve 3-ethylisoxazole (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-amino-1-penten-3-one. Further purification can be achieved by chromatography if necessary.
| Starting Material | Product | Yield (%) | Reaction Conditions |
| 3-Ethylisoxazole | 1-Amino-1-penten-3-one | 80-90% | H₂, 10% Pd/C, Methanol, rt |
Conclusion
3-Ethylisoxazole is a readily accessible and highly versatile building block in organic synthesis. Its preparation via 1,3-dipolar cycloaddition is a reliable method, and the resulting isoxazole ring can be strategically functionalized or cleaved to access a variety of important synthetic intermediates. The protocols and data presented herein provide a solid foundation for researchers to utilize 3-ethylisoxazole in their synthetic endeavors, particularly in the fields of medicinal chemistry and natural product synthesis. The ability to introduce the 3-ethylisoxazole moiety and subsequently transform it into other functional groups underscores its significance as a valuable tool for the construction of complex molecular targets.
References
Application Note: Analytical Methods for the Characterization of 3-Ethyl-1,2-oxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethyl-1,2-oxazole is a heterocyclic compound belonging to the isoxazole family. The isoxazole ring is a key structural motif in numerous biologically active compounds and pharmaceuticals, making its derivatives significant targets in medicinal chemistry and drug discovery. Accurate and comprehensive analytical characterization is crucial to confirm the structure, purity, and identity of synthesized molecules like this compound before their use in further research and development.
This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
Proton (¹H) NMR Spectroscopy
Principle: ¹H NMR spectroscopy measures the resonance of hydrogen nuclei in a magnetic field. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide information about the electronic environment, neighboring protons, and the number of protons, respectively.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters:
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Expected Results and Data Interpretation: The ¹H NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the ethyl group and the two protons on the isoxazole ring.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ~1.35 | Triplet (t) | 3H | ~7.5 | -CH₃ (Ethyl) |
| ~2.80 | Quartet (q) | 2H | ~7.5 | -CH₂- (Ethyl) |
| ~6.25 | Doublet (d) | 1H | ~1.8 | C4-H (Isoxazole ring) |
| ~8.15 | Doublet (d) | 1H | ~1.8 | C5-H (Isoxazole ring) |
-
The ethyl group protons show a characteristic triplet-quartet pattern due to mutual coupling.
-
The isoxazole ring protons at positions 4 and 5 are expected to appear as doublets due to coupling with each other.[3]
References
Application Notes and Protocols for 3-Ethyl-1,2-Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the biological activities of 3-ethyl-1,2-oxazole derivatives and detailed protocols for their synthesis and biological evaluation. The 1,2-oxazole (isoxazole) ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This document focuses on derivatives of this compound, offering insights into their therapeutic potential and methodologies for their investigation.
Biological Activity Overview
Derivatives of the 1,2-oxazole core have been reported to possess diverse biological activities. While extensive data on a wide range of this compound derivatives is still emerging, studies on structurally similar isoxazoles, such as 5-methyl-3-arylisoxazole-4-carboxamides, have demonstrated notable fungicidal and herbicidal activities.[1] These findings suggest that the this compound scaffold is a promising starting point for the development of new therapeutic agents.
Antimicrobial Activity
Many oxazole derivatives have been synthesized and evaluated for their antimicrobial potential against various bacterial and fungal strains.[2] For instance, certain pyrazole-linked oxazole-5-one moieties have shown activity against S. aureus, E. coli, P. aeruginosa, and C. albicans.[2]
Anticancer Activity
The anticancer potential of oxazole derivatives is an active area of research.[2] For example, novel aryl 1,3-oxazole-oxazolo[4,5-b]pyridin-2-yl)benzo[d]thiazol-6-yl)thiazole-2-carboxamides have been designed and synthesized as potential anticancer agents. The cytotoxic activity of these compounds is often evaluated using methods like the MTT assay.
Quantitative Data Summary
The following table summarizes the biological activity of representative 5-methyl-3-arylisoxazole-4-carboxamide derivatives, which are structurally related to this compound derivatives, against various fungal strains.[1] This data is presented to illustrate the potential of the isoxazole scaffold.
| Compound ID | Fungus Strain | Inhibition Rate (%) at 100 mg/L |
| I-1 | Fusarium graminearum | 35 |
| I-2 | Thanatephorus cucumeris | 42 |
| I-3 | Botrytis cinerea | 58 |
| I-4 | Fusarium oxysporum | 51 |
| I-5 | Fusarium graminearum | 32 |
Experimental Protocols
Protocol 1: General Synthesis of this compound-4-carboxamide Derivatives
This protocol describes a general method for the synthesis of this compound-4-carboxamide derivatives, adapted from procedures for related isoxazoles.[1]
Materials:
-
Ethyl this compound-4-carboxylate
-
Hydrazine hydrate
-
Substituted aromatic acid
-
Thionyl chloride
-
Appropriate solvents (e.g., ethanol, DMF)
-
Stirring apparatus
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Recrystallization solvents
Procedure:
-
Synthesis of this compound-4-carbohydrazide:
-
A mixture of ethyl this compound-4-carboxylate and hydrazine hydrate in ethanol is refluxed for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the carbohydrazide.
-
-
Synthesis of the Target Carboxamide:
-
A substituted aromatic acid is refluxed with thionyl chloride for 2-3 hours to form the corresponding acid chloride. Excess thionyl chloride is removed by distillation.
-
The obtained acid chloride is dissolved in a suitable solvent (e.g., DMF).
-
The this compound-4-carbohydrazide, dissolved in the same solvent, is added dropwise to the acid chloride solution at 0-5°C with constant stirring.
-
The reaction mixture is stirred at room temperature for 10-12 hours.
-
The mixture is then poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[3]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
-
Microplate reader
-
2,3,5-Triphenyltetrazolium chloride (TTC) solution (optional, for viability indication)[3]
Procedure:
-
Preparation of Inoculum:
-
Bacterial and fungal strains are cultured overnight in their respective broths.
-
The cultures are diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
The synthesized compounds are dissolved in DMSO to prepare a stock solution (e.g., 1 mg/mL).
-
Serial two-fold dilutions of the stock solution are prepared in the appropriate broth in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared microbial suspension.
-
Positive control wells (broth + inoculum) and negative control wells (broth only) are included. Wells with standard antimicrobial agents are also prepared.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Optionally, TTC solution can be added to the wells after incubation to aid in the visualization of microbial growth (a reddish color indicates viability).[3]
-
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[4][5][6]
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to attach overnight in a CO2 incubator (37°C, 5% CO2).[5]
-
-
Compound Treatment:
-
The synthesized compounds are dissolved in DMSO and then diluted with the culture medium to various concentrations.
-
The medium from the wells is replaced with the medium containing the different concentrations of the compounds. Control wells receive medium with DMSO only.
-
The plates are incubated for 24-72 hours.[4]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
The cell viability is calculated as a percentage of the control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[4]
-
Visualizations
Caption: Synthetic pathway for this compound-4-carboxamide derivatives.
Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.
Caption: Workflow for the MTT assay to determine in vitro anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Purification of 3-Ethyl-1,2-oxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 3-ethyl-1,2-oxazole, a key heterocyclic moiety in medicinal chemistry and drug development. The following sections outline strategies for distillation, column chromatography, and recrystallization, tailored for the purification of this compound from typical reaction mixtures.
Introduction
This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms. Isoxazole derivatives are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. The purity of such building blocks is paramount for successful downstream applications, including high-throughput screening, lead optimization, and GMP synthesis. This guide presents robust methods to achieve high purity of this compound.
Physicochemical Properties and Impurity Profile
To select an appropriate purification strategy, understanding the physicochemical properties of this compound and the potential impurities is crucial.
Physicochemical Properties (Estimated)
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Formula | C₅H₇NO | |
| Molecular Weight | 97.12 g/mol | |
| Boiling Point | 120 - 140 °C (at atmospheric pressure) | Suitable for purification by fractional distillation under atmospheric or reduced pressure. |
| Physical State | Liquid or low-melting solid at room temperature. | If a solid, recrystallization is a viable purification method. If a liquid, distillation and chromatography are primary methods. |
| Polarity | Moderately polar, with a predicted XlogP of ~1.1. | Amenable to normal-phase silica gel chromatography. |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) and sparingly soluble in water. | Provides a range of solvent options for chromatography and recrystallization. |
Potential Impurity Profile
The nature of impurities is dictated by the synthetic route. A common method for the synthesis of 3-substituted isoxazoles involves the cycloaddition of a nitrile oxide with an alkyne. For this compound, a plausible synthesis is the reaction of propanenitrile oxide with acetylene.
| Impurity Type | Examples | Rationale for Presence |
| Starting Materials | Propionaldehyde oxime (precursor to the nitrile oxide), acetylene precursors. | Incomplete reaction. |
| Byproducts | Furoxan dimer of propanenitrile oxide, constitutional isomer (5-ethyl-1,2-oxazole). | Dimerization of the nitrile oxide is a common side reaction. The cycloaddition of the unsymmetrical nitrile oxide with acetylene can lead to the formation of the 5-substituted isomer, which can be challenging to separate due to similar physical properties.[1] |
| Reagents/Solvents | Dehydrating agents (e.g., NCS, bleach), base (e.g., triethylamine), solvents (e.g., dichloromethane, ethyl acetate). | Carryover from the reaction workup. |
Purification Workflow
A general workflow for the purification of this compound is presented below. The choice of specific techniques will depend on the scale of the synthesis and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for large-scale purification and for removing non-volatile or very high-boiling impurities.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Monitor the temperature at the head of the column.
-
Discard any initial low-boiling fractions.
-
Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound (estimated to be in the 120-140 °C range at atmospheric pressure). For heat-sensitive compounds, distillation under reduced pressure is recommended.
-
-
Analysis: Analyze the collected fractions by GC-MS or ¹H NMR to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities, including its constitutional isomer.
Methodology:
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for this compound.
-
Recommended Starting Solvent Systems:
-
Hexane:Ethyl Acetate (9:1 to 7:3 v/v)
-
Dichloromethane:Methanol (99:1 to 95:5 v/v) for more polar impurities.
-
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) using the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the selected solvent system, applying positive pressure (air or nitrogen).
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Troubleshooting Chromatographic Separation
| Problem | Potential Cause | Suggested Solution |
| Poor separation of isomers | Insufficient resolution of the solvent system. | Use a less polar solvent system to increase the retention time and improve separation. A shallower solvent gradient can also enhance resolution. Consider using a different stationary phase if silica gel is ineffective. |
| Compound streaking on TLC/column | The compound may be too polar for the solvent system or interacting strongly with the silica. | Add a small amount of a polar modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds. |
| Co-elution with a non-polar impurity | The impurity is very close in polarity to the product. | Employ a solvent system with a different selectivity. For example, replacing hexanes with toluene can sometimes improve the separation of aromatic compounds due to π-π interactions with the stationary phase. |
Protocol 3: Purification by Recrystallization
If this compound is a low-melting solid or if it can be induced to crystallize, recrystallization is an excellent method for achieving high purity. This technique is particularly effective for removing small amounts of impurities.
Methodology:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Test the solubility of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, or solvent mixtures like ethyl acetate/hexanes) in a test tube.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the compound just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
-
Inducing Crystallization (if no crystals form):
-
Scratch the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of pure this compound.
-
If the product has oiled out, try redissolving by gentle heating and adding a small amount of additional solvent before attempting to cool again. Alternatively, a different solvent system may be required.[2][3][4][5][6]
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Purity Assessment
The purity of the final product should be assessed using a combination of the following analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, especially for non-volatile impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity for solid compounds.
Logical Pathway for Method Selection
References
Application Notes and Protocols: 3-ethyl-1,2-oxazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-ethyl-1,2-oxazole as a ligand in coordination chemistry. Due to the limited availability of specific literature on this compound, this document presents generalized protocols and representative data based on established methods for the synthesis and characterization of related isoxazole derivatives and their metal complexes.
Introduction
This compound is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. The presence of these heteroatoms, particularly the nitrogen atom with its lone pair of electrons, makes it a potential ligand for coordination with various metal ions. The ethyl group at the 3-position can influence the ligand's steric and electronic properties, thereby affecting the stability and reactivity of its metal complexes. Isoxazole derivatives, in general, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in catalysis. The coordination of isoxazole-based ligands to metal centers can lead to the formation of novel complexes with unique structural features and functionalities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing synthetic procedures and understanding the ligand's behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | PubChem[1] |
| Molecular Weight | 97.12 g/mol | PubChem[1] |
| Predicted logP | 1.2 | PubChem[1] |
| Appearance | (Predicted) Colorless to pale yellow liquid | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, acetone) | General knowledge |
Synthesis of this compound: A Generalized Protocol
Experimental Protocol: Synthesis of this compound via [3+2] Cycloaddition
Materials:
-
Propanal oxime
-
N-Chlorosuccinimide (NCS) or similar oxidizing agent
-
Acetylene gas or a suitable acetylene source
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Purification apparatus (e.g., column chromatography setup)
Procedure:
-
In situ generation of ethylnitrile oxide:
-
Dissolve propanal oxime (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Chlorosuccinimide (1.1 eq) in the same solvent to the cooled solution of the oxime.
-
After the addition is complete, slowly add triethylamine (1.2 eq) to the reaction mixture. This will generate ethylnitrile oxide in situ.
-
-
Cycloaddition Reaction:
-
Bubble acetylene gas through the solution containing the in situ generated ethylnitrile oxide at 0 °C to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
-
Expected Outcome:
The expected yield for such reactions can vary widely depending on the specific conditions and substrates but are often in the range of 40-80%. The final product should be characterized by spectroscopic methods to confirm its identity and purity.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Coordination Chemistry of this compound: Formation of Metal Complexes
This compound is expected to coordinate to metal ions primarily through the nitrogen atom of the isoxazole ring, which acts as a Lewis base. The coordination can lead to the formation of a variety of metal complexes with different geometries and coordination numbers, depending on the metal ion, the counter-anion, and the reaction conditions.
Generalized Protocol for the Synthesis of a Metal Complex with this compound
This protocol describes a general method for the synthesis of a transition metal complex, for example, with copper(II) chloride.
Materials:
-
This compound
-
A metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O)
-
A suitable solvent (e.g., ethanol, methanol, acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Preparation of the Ligand Solution:
-
Dissolve this compound (typically 2 or 4 equivalents) in the chosen solvent in a round-bottom flask.
-
-
Preparation of the Metal Salt Solution:
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent. Gentle heating may be required to facilitate dissolution.
-
-
Complexation Reaction:
-
Slowly add the ligand solution to the stirred metal salt solution at room temperature.
-
Stir the resulting mixture for a period ranging from a few hours to overnight. The formation of a precipitate may be observed.
-
-
Isolation of the Complex:
-
If a precipitate has formed, collect the solid by filtration.
-
Wash the collected solid with a small amount of the cold solvent to remove any unreacted starting materials.
-
Dry the complex in a desiccator or under vacuum.
-
If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Characterization of the Metal Complex:
The resulting metal complex should be characterized using various analytical techniques to determine its structure and properties.
| Technique | Purpose | Expected Observations |
| Elemental Analysis (C, H, N) | To determine the empirical formula of the complex. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
| FT-IR Spectroscopy | To identify the coordination of the ligand to the metal ion. | A shift in the C=N stretching vibration of the isoxazole ring to a higher or lower frequency upon coordination. New bands in the far-IR region corresponding to M-N bonds may also be observed. |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | For transition metal complexes, d-d transitions may be observed in the visible region, providing information about the coordination geometry. |
| Magnetic Susceptibility | To determine the magnetic moment of the complex. | This helps in determining the number of unpaired electrons and thus the oxidation state and geometry of the metal center. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex. | Provides detailed information on bond lengths, bond angles, and the coordination environment of the metal ion. |
Diagram of the Coordination Workflow:
Caption: General workflow for the synthesis of a metal complex with this compound.
Potential Applications
While specific applications for coordination complexes of this compound are not yet documented, related isoxazole and oxazole-containing complexes have shown promise in several areas:
-
Catalysis: Metal complexes of heterocyclic ligands can act as catalysts in various organic transformations. For example, they can be employed in oxidation, reduction, and cross-coupling reactions. The electronic and steric properties of the this compound ligand could be tuned to influence the catalytic activity and selectivity of its metal complexes.
-
Drug Development: The isoxazole scaffold is present in a number of approved drugs. Coordination of isoxazole derivatives to metal ions can lead to new compounds with enhanced or novel biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The metal center can introduce new mechanisms of action and improve the pharmacokinetic profile of the organic ligand.
-
Materials Science: Coordination polymers and metal-organic frameworks (MOFs) incorporating isoxazole-based linkers could be designed. These materials may exhibit interesting properties such as porosity, luminescence, or magnetic behavior, making them suitable for applications in gas storage, sensing, and electronics.
Conclusion
This compound represents a simple yet potentially versatile ligand for the construction of novel coordination compounds. The generalized protocols provided herein offer a starting point for the synthesis and characterization of this ligand and its metal complexes. Further research is warranted to explore the specific coordination behavior of this compound with a wider range of metal ions and to investigate the catalytic, biological, and material properties of the resulting complexes. Such studies will contribute to a deeper understanding of the role of substituted isoxazoles in coordination chemistry and may lead to the development of new functional molecules and materials.
References
Troubleshooting & Optimization
side products in 3-ethyl-1,2-oxazole synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethyl-1,2-oxazole. Our focus is to address common challenges, particularly the formation of side products and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method for the synthesis of 3-ethyl-1,2-oxazoles involves the condensation reaction of a β-dicarbonyl compound with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride. For the synthesis of 3-ethyl-5-methyl-1,2-oxazole, the starting β-dicarbonyl compound would be pentane-2,4-dione. The reaction is typically carried out in a suitable solvent like ethanol and may be conducted under acidic or basic conditions.
Q2: What are the primary side products I should expect in the synthesis of this compound?
The most significant side product is the regioisomeric 5-ethyl-3-methyl-1,2-oxazole. This occurs because pentane-2,4-dione is an unsymmetrical β-dicarbonyl compound, and hydroxylamine can react with either of the carbonyl groups, leading to two different cyclization products. Other potential impurities include unreacted starting materials (pentane-2,4-dione and hydroxylamine) and partially reacted intermediates, such as the oxime of pentane-2,4-dione.
Q3: How can I minimize the formation of the isomeric side product?
Controlling the regioselectivity of the reaction is key to minimizing the formation of the unwanted isomer. Reaction conditions such as pH, temperature, and solvent can influence the ratio of the two isomers. While complete elimination of the regioisomer is challenging, optimizing these parameters can favor the formation of the desired 3-ethyl-5-methyl-1,2-oxazole. It is recommended to perform small-scale trial reactions to determine the optimal conditions for your specific setup.
Q4: What are the recommended methods for removing the side products?
A combination of purification techniques is often necessary for the effective removal of side products.
-
Fractional Distillation: Due to the likely difference in boiling points between the 3-ethyl-5-methyl-1,2-oxazole and its 5-ethyl-3-methyl counterpart, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.
-
Column Chromatography: For smaller-scale purifications or for achieving very high purity, column chromatography on silica gel is a standard and effective method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Washing: Unreacted hydroxylamine hydrochloride can be removed by washing the crude product with water. Unreacted pentane-2,4-dione can be removed by washing with a dilute aqueous base, such as sodium bicarbonate solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Incorrect pH of the reaction mixture. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Optimize the reaction temperature and time based on literature procedures or trial reactions. - Adjust the pH of the reaction mixture. Some syntheses proceed better under acidic conditions, while others are favored by basic conditions. |
| High Percentage of Isomeric Side Product | - Lack of regioselectivity in the cyclization step. | - Modify the reaction conditions. Experiment with different solvents, temperatures, and catalysts (acidic or basic). - Consider a different synthetic route if regioselectivity remains a significant issue. |
| Presence of Unreacted Starting Materials in the Final Product | - Insufficient reaction time or temperature. - Incorrect stoichiometry of reactants. - Inefficient work-up procedure. | - Ensure the reaction has gone to completion by TLC or GC analysis. - Use a slight excess of hydroxylamine to ensure complete consumption of the β-dicarbonyl compound. - During work-up, wash the organic layer with water to remove hydroxylamine salts and with a dilute base to remove unreacted pentane-2,4-dione. |
| Difficulty in Separating the Isomeric Products | - Similar physical properties (e.g., boiling points, polarity) of the isomers. | - For distillation, use a long, efficient fractionating column and perform the distillation slowly under high vacuum. - For chromatography, screen different eluent systems to find one that provides optimal separation. Using a high-performance liquid chromatography (HPLC) system can also be effective for analytical and preparative separations. |
Quantitative Data Summary
The ratio of regioisomers formed during the synthesis of 3,5-disubstituted isoxazoles from unsymmetrical β-dicarbonyls is highly dependent on the specific reaction conditions. Below is a table summarizing hypothetical yield data under different conditions to illustrate this point. Actual results may vary.
| Reaction Condition | Solvent | Temperature (°C) | Catalyst | Yield of 3-ethyl-5-methyl-1,2-oxazole (%) | Ratio of 3-ethyl-5-methyl- to 5-ethyl-3-methyl-1,2-oxazole |
| 1 | Ethanol | 78 (reflux) | None | 65 | 2:1 |
| 2 | Acetic Acid | 100 | None | 70 | 3:1 |
| 3 | Ethanol | 25 | NaOH (cat.) | 60 | 1.5:1 |
| 4 | Dioxane | 100 | p-TsOH (cat.) | 75 | 4:1 |
Experimental Protocols
Synthesis of 3-ethyl-5-methyl-1,2-oxazole
This protocol is a general guideline and may require optimization.
Materials:
-
Pentane-2,4-dione
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in a minimal amount of water.
-
Add ethanol to the flask, followed by pentane-2,4-dione (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
Caption: Reaction pathway for the synthesis of 3-ethyl-5-methyl-1,2-oxazole and its regioisomeric side product.
Caption: General workflow for the purification of this compound.
Technical Support Center: Optimizing Reaction Conditions for 3-Ethyl-1,2-oxazole Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethyl-1,2-oxazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most common and versatile methods for the synthesis of this compound are:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (in this case, propanenitrile oxide) with an alkyne (such as acetylene or a synthetic equivalent). The nitrile oxide is typically generated in situ from propanal oxime.[1][2] This is a powerful technique for forming the isoxazole ring.
-
Condensation of a β-Diketone Equivalent with Hydroxylamine: This classical approach involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester or β-enamino ketone) with hydroxylamine hydrochloride.[3] For this compound, a suitable precursor would be a five-carbon β-dicarbonyl compound with the ethyl group adjacent to one of the carbonyls.
Q2: How can I generate the propanenitrile oxide required for the 1,3-dipolar cycloaddition?
A2: Propanenitrile oxide is unstable and is almost always generated in situ from propanal oxime.[4] Common methods for this transformation include:
-
Oxidation of Propanal Oxime: Various oxidizing agents can be used, such as sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or tert-butyl hypoiodite (t-BuOI).[4][5]
-
Dehydrohalogenation of a Hydroximoyl Halide: Propanal oxime can be converted to the corresponding hydroximoyl chloride or bromide, which is then treated with a base (e.g., triethylamine) to eliminate HX and form the nitrile oxide.
Q3: What is the main challenge in the 1,3-dipolar cycloaddition synthesis of this compound?
A3: The primary challenge is controlling the regioselectivity of the cycloaddition reaction, especially when using an unsymmetrical alkyne. The reaction of propanenitrile oxide with a terminal alkyne can potentially yield two regioisomers: the desired this compound and the undesired 5-ethyl-1,2-oxazole. The ratio of these isomers can be influenced by steric and electronic factors of the reactants and the reaction conditions.[1]
Q4: How can the two regioisomers (3-ethyl- and 5-ethyl-1,2-oxazole) be separated?
A4: Separation of regioisomeric isoxazoles can be challenging due to their similar physical properties. The most effective method is typically column chromatography on silica gel. Careful selection of the eluent system is crucial for achieving good separation. In some cases, fractional distillation under reduced pressure may also be effective if the boiling points of the isomers are sufficiently different.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient generation of nitrile oxide. 2. Decomposition of the nitrile oxide (e.g., dimerization to a furoxan). 3. Unsuitable reaction temperature. 4. Inactive alkyne partner. | 1. Optimize Nitrile Oxide Generation: - Ensure the quality of the starting propanal oxime. - Experiment with different oxidizing agents or halogenating agents/base combinations. For example, slowly add a solution of sodium hypochlorite to a mixture of the oxime and the alkyne. 2. Control Nitrile Oxide Concentration: - Use a slow addition method for the oxidizing/dehydrohalogenating agent to keep the instantaneous concentration of the nitrile oxide low, thus minimizing side reactions. - Ensure the alkyne is present in a stoichiometric excess. 3. Vary Reaction Temperature: - Cycloaddition reactions are often run at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial. However, higher temperatures can promote nitrile oxide decomposition. 4. Alkyne Reactivity: - If using acetylene gas, ensure efficient bubbling through the reaction mixture. - For synthetic acetylene equivalents, ensure they are compatible with the reaction conditions. |
| Formation of a Mixture of Regioisomers | 1. Poor regioselectivity of the 1,3-dipolar cycloaddition. | 1. Modify Reaction Conditions: - The regioselectivity can be solvent-dependent. Try a range of solvents with different polarities. - Temperature can also influence the isomer ratio. Analyze the product mixture at different reaction temperatures. 2. Use a Different Synthetic Strategy: - Consider the alternative synthesis from a β-dicarbonyl compound and hydroxylamine, which can offer better regiocontrol depending on the chosen starting material. |
| Difficulty in Product Purification | 1. Co-elution of regioisomers during column chromatography. 2. Presence of unreacted starting materials or side products with similar polarity to the product. | 1. Optimize Chromatography: - Use a long column with a high surface area silica gel. - Screen different eluent systems (e.g., varying ratios of hexane/ethyl acetate, or using dichloromethane). - Consider using a different stationary phase, such as alumina. 2. Pre-purification Workup: - Perform an aqueous workup to remove water-soluble impurities. - A simple filtration through a plug of silica gel can remove highly polar or non-polar impurities before final purification. |
| Reaction Stalls or is Incomplete | 1. Insufficient amount of the nitrile oxide precursor or the agent used for its generation. 2. Deactivation of a catalyst, if used. | 1. Check Stoichiometry: - Ensure that at least a stoichiometric amount of the oxidizing or halogenating agent is used relative to the propanal oxime. - It is common to use a slight excess of the alkyne. 2. Catalyst Activity: - If a catalyst is employed (less common for this specific reaction but possible), ensure it is fresh and active. |
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of 3-substituted isoxazoles via 1,3-dipolar cycloaddition. Researchers should adapt this procedure based on their specific starting materials and available laboratory equipment.
Illustrative Protocol: Synthesis of a 3-Substituted Isoxazole via in situ Nitrile Oxide Generation
-
Preparation of the Aldoxime (e.g., Propanal Oxime):
-
To a solution of hydroxylamine hydrochloride in water and ethanol, add sodium carbonate or another suitable base portion-wise.
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To this solution, add propanal dropwise while maintaining the temperature below 20 °C with an ice bath.
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Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
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Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude propanal oxime.
-
-
1,3-Dipolar Cycloaddition:
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Dissolve the propanal oxime and a 1.5 to 2-fold molar excess of the alkyne (e.g., a suitable acetylene source) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer.
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Cool the mixture in an ice bath.
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Slowly add a solution of sodium hypochlorite (bleach) dropwise to the stirred reaction mixture over a period of 1-2 hours.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
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Quench the reaction by adding a solution of sodium sulfite.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the this compound.
-
Data Presentation
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Below are tables summarizing how different parameters can influence the outcome of the 1,3-dipolar cycloaddition. (Note: The following data are illustrative and may not represent actual experimental results for this compound, but are based on general principles of isoxazole synthesis).
Table 1: Effect of Oxidant on Isoxazole Yield
| Entry | Aldoxime | Alkyne | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | Propanal Oxime | Acetylene | NaOCl | CH₂Cl₂ | 0 to RT | 65 |
| 2 | Propanal Oxime | Acetylene | NCS | DMF | RT | 58 |
| 3 | Propanal Oxime | Acetylene | t-BuOI | Dioxane | RT | 72 |
Table 2: Influence of Solvent on Regioisomer Ratio
| Entry | Nitrile Oxide Precursor | Alkyne | Solvent | 3-ethyl:5-ethyl Ratio |
| 1 | Propanal Oxime | 1-Pentyne | Toluene | 2.5 : 1 |
| 2 | Propanal Oxime | 1-Pentyne | THF | 3.2 : 1 |
| 3 | Propanal Oxime | 1-Pentyne | Acetonitrile | 3.8 : 1 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 4. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Ethyl-1,2-oxazole
Welcome to the technical support center for the purification of 3-ethyl-1,2-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
The main challenges in purifying this compound often stem from the presence of structurally similar impurities and byproducts formed during its synthesis. These can include unreacted starting materials, isomeric impurities (e.g., 5-ethyl-1,2-oxazole), and products of side reactions. The relatively low boiling point and potential for thermal rearrangement of some oxazole derivatives can also complicate purification by distillation. Furthermore, the polarity of this compound is similar to many of these potential impurities, making chromatographic separation challenging.
Q2: What are the most common purification methods for this compound?
The most frequently employed methods for the purification of this compound and related oxazole derivatives are:
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Silica Gel Column Chromatography: This is a widely used technique for separating this compound from impurities with different polarities.
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Recrystallization: If the crude product is a solid and a suitable solvent is found, recrystallization can be a highly effective method for achieving high purity.
Q3: What is the expected stability of the 1,2-oxazole ring during purification?
The 1,2-oxazole ring is generally stable under neutral conditions. However, it can be susceptible to cleavage under strong acidic or basic conditions, particularly at elevated temperatures. The N-O bond in the isoxazole ring is known to be relatively weak and can undergo cleavage, leading to ring-opening reactions. It is therefore advisable to use neutral or mildly acidic/basic conditions during workup and purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Co-elution of Impurities during Column Chromatography
Problem: An impurity is co-eluting with the desired this compound product during silica gel column chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the product and the impurity. |
| Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an eluent that provides better separation (a larger ΔRf). Consider using solvent mixtures of varying polarities, such as gradients of ethyl acetate in hexanes or dichloromethane in hexanes. | |
| Structurally Similar Impurity | The impurity may have a very similar polarity to this compound, making separation on silica gel difficult. |
| Solution 1: Try a different stationary phase for chromatography, such as alumina (neutral or basic) or a reverse-phase silica gel (C18). | |
| Solution 2: Consider derivatizing the crude mixture to alter the polarity of either the product or the impurity, facilitating separation. The derivative can then be cleaved to regenerate the pure product. | |
| Overloaded Column | The amount of crude material loaded onto the column is too high, leading to poor separation. |
| Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase. |
Issue 2: Low Recovery after Purification
Problem: The yield of this compound is significantly lower than expected after purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Decomposition on Silica Gel | This compound may be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography. |
| Solution 1: Use deactivated silica gel by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) to the eluent. | |
| Solution 2: Opt for a less acidic stationary phase, such as neutral alumina. | |
| Product Volatility | If the product is volatile, it may be lost during solvent removal under reduced pressure. |
| Solution: Use a rotary evaporator with a cooled trap and carefully control the vacuum and bath temperature. Avoid prolonged exposure to high vacuum. | |
| Incomplete Elution from the Column | The product may be strongly adsorbed to the stationary phase and not fully eluted. |
| Solution: After collecting the main fractions, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to check for any remaining product. |
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography. Optimization will be required based on the specific impurity profile of the crude material.
1. TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a TLC plate (silica gel 60 F254).
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Develop the TLC plate using various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 10:90, 20:80, 30:70 v/v).
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Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate or iodine).
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The ideal solvent system should give an Rf value of approximately 0.2-0.4 for the desired product.
2. Column Preparation:
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Select an appropriately sized column based on the amount of crude material.
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Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture used for TLC).
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Pack the column with the slurry, ensuring there are no air bubbles.
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Allow the silica gel to settle, and then add a layer of sand on top.
3. Sample Loading:
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Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent.
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Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"), which can often improve resolution.
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Carefully load the sample onto the top of the column.
4. Elution and Fraction Collection:
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Begin eluting the column with the chosen solvent system.
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If a gradient elution is necessary, gradually increase the polarity of the eluent.
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Collect fractions and monitor their composition by TLC.
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Combine the fractions containing the pure product.
5. Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator. Be mindful of the product's potential volatility.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
Technical Support Center: 3-Ethyl-1,2-Oxazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-ethyl-1,2-oxazole reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing 3-substituted-1,2-oxazoles (isoxazoles) is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2] For this compound, this typically involves the reaction of propanenitrile oxide (generated in situ from propanal oxime) with acetylene.
Q2: I am getting a low yield of my desired this compound. What are the common causes?
Low yields in this compound synthesis can stem from several factors:
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Inefficient Nitrile Oxide Generation: The in situ generation of propanenitrile oxide from propanal oxime is a critical step. Incomplete conversion of the oxime can significantly lower the yield.
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Nitrile Oxide Dimerization: Nitrile oxides are unstable and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that competes with the desired cycloaddition.[3]
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Poor Regioselectivity: The cycloaddition of propanenitrile oxide with an unsymmetrical alkyne can potentially lead to a mixture of regioisomers (3-ethyl- and 5-ethyl-1,2-oxazole), reducing the isolated yield of the desired product.
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Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the presence of catalysts can greatly influence the reaction outcome.
Q3: How can I minimize the formation of furoxan byproducts?
To minimize the dimerization of propanenitrile oxide into furoxans, it is crucial to maintain a low concentration of the nitrile oxide throughout the reaction. This is typically achieved by generating the nitrile oxide in situ in the presence of the alkyne, ensuring it reacts as it is formed. Slow addition of the oxidizing agent or the precursor to the nitrile oxide can also be beneficial.
Q4: What determines the regioselectivity of the cycloaddition, and how can I favor the 3-ethyl isomer?
The regioselectivity of the 1,3-dipolar cycloaddition is influenced by both electronic and steric factors of the nitrile oxide and the alkyne. According to Frontier Molecular Orbital (FMO) theory, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the synthesis of 3-substituted isoxazoles, the reaction of a nitrile oxide with a terminal alkyne generally shows high regioselectivity. The use of certain catalysts, such as copper(I), can also enhance the regioselectivity of the reaction.
Q5: Are there alternative methods for synthesizing this compound?
Yes, other synthetic routes to isoxazoles exist, although the 1,3-dipolar cycloaddition is the most common. Some alternatives include:
-
The reaction of β-diketones with hydroxylamine.
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The cyclization of α,β-acetylenic oximes, which can be catalyzed by gold salts.
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The reaction of 1-copper(I) alkynes with dihaloformaldoximes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation; starting materials (alkyne and oxime) remain. | 1. Ineffective generation of the nitrile oxide. 2. Reaction temperature is too low. 3. Inappropriate solvent. | 1. Ensure the chosen oxidant for the oxime is active. Consider using alternatives like N-chlorosuccinimide (NCS) or hypervalent iodine reagents. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Screen different solvents. Dichloromethane, chloroform, or THF are commonly used. |
| Low yield with significant formation of a byproduct. | 1. Dimerization of the nitrile oxide to form furoxan. 2. Polymerization of the alkyne. | 1. Generate the nitrile oxide slowly in situ in the presence of the alkyne. 2. Use a slight excess of the alkyne. Ensure the alkyne is pure. |
| Formation of a mixture of regioisomers (e.g., 3-ethyl- and 5-ethyl-1,2-oxazole). | 1. Poor regioselectivity of the cycloaddition with the chosen alkyne. | 1. If using a terminal alkyne, the 3,5-disubstituted product is generally favored. For internal alkynes, a mixture is more likely. Consider using a copper(I) or ruthenium(II) catalyst to improve regioselectivity.[4] |
| Difficulty in purifying the product. | 1. Co-elution of the product with starting materials or byproducts during chromatography. 2. The product is volatile. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase. 2. If the product is a low-boiling liquid, consider purification by distillation under reduced pressure. |
Experimental Protocols
Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is a general procedure based on the widely used 1,3-dipolar cycloaddition reaction.
Materials:
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Propanal oxime
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Acetylene (gas or a suitable precursor like an ethynyl-trimethylsilane that can be deprotected in situ)
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N-Chlorosuccinimide (NCS) or other suitable oxidant
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Triethylamine (Et₃N) or other suitable base
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Anhydrous solvent (e.g., Dichloromethane, THF)
Procedure:
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve propanal oxime (1.0 eq) and the alkyne (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Cool the reaction mixture to 0 °C in an ice bath.
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Prepare a solution of the oxidant (e.g., NCS, 1.1 eq) and base (e.g., Et₃N, 1.1 eq) in the same anhydrous solvent.
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Add the oxidant/base solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
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Quench the reaction by adding water.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or distillation.
Expected Yield: Yields can vary significantly based on the specific conditions and substrates but are often in the range of 60-85%.
Data Presentation
Table 1: Comparison of Reaction Conditions for 3-Alkyl-1,2-Oxazole Synthesis
| 3-Alkyl Group | Alkyne | Oxidant/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl | Phenylacetylene | NCS / Et₃N | CH₂Cl₂ | RT | 12 | 85 | General procedure |
| Ethyl | 1-Hexyne | NaOCl / Et₃N | CH₂Cl₂ | 0 to RT | 18 | 78 | Adapted from general methods |
| Propyl | Ethyl propiolate | PhI(OAc)₂ | CH₃CN | RT | 2 | 92 | [5] |
| Isopropyl | Trimethylsilylacetylene | Oxone / KCl | H₂O | RT | 3 | 88 | [2] |
Note: Data is compiled from general procedures for 3-alkylisoxazole synthesis and may require optimization for this compound specifically.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General reaction pathway for the synthesis of this compound.
References
- 1. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Ethyl-1,2-Oxazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 3-ethyl-1,2-oxazole. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.
Alternative Synthetic Routes
Two primary alternative routes for the synthesis of this compound are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, and the condensation of a β-dicarbonyl compound with hydroxylamine.
Route 1: 1,3-Dipolar Cycloaddition
This method involves the reaction of propanenitrile oxide with an alkyne. The regioselectivity of this reaction is a critical factor, with the use of terminal alkynes generally leading to a mixture of regioisomers.
Experimental Protocol: Synthesis of this compound via 1,3-Dipolar Cycloaddition
A common method for this transformation involves the in-situ generation of the nitrile oxide from an oxime precursor.
| Step | Procedure |
| 1. Oxime Formation | To a solution of propanal (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and a co-solvent, add hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate or pyridine (1.1 equivalents). Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde. |
| 2. Nitrile Oxide Generation and Cycloaddition | To the crude oxime solution, add a chlorinating agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) in a solvent like chloroform or dichloromethane. This will generate the propanenitrile oxide in situ. Subsequently, add the alkyne (e.g., acetylene gas bubbled through the solution, or a protected form of acetylene) to the reaction mixture. The reaction is typically stirred at room temperature. |
| 3. Work-up and Purification | After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound. |
Route 2: Condensation of a β-Dicarbonyl Compound with Hydroxylamine
This classical approach involves the reaction of a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone, with hydroxylamine. The reaction conditions, particularly the pH, can influence the formation of the desired isoxazole over isomeric byproducts.
Experimental Protocol: Synthesis of this compound from a β-Diketone
| Step | Procedure |
| 1. Condensation Reaction | Dissolve the β-diketone, pentane-2,4-dione (1 equivalent), in a solvent like ethanol. Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium hydroxide or sodium acetate (1.1 equivalents) in water. The reaction mixture is typically heated to reflux. |
| 2. Work-up and Purification | After completion of the reaction (monitored by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by distillation or column chromatography to yield this compound. |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My 1,3-dipolar cycloaddition reaction is giving a low yield of the desired this compound and a significant amount of a byproduct. What could be the issue?
A1: A common issue in 1,3-dipolar cycloadditions with nitrile oxides is the dimerization of the nitrile oxide to form a furoxan byproduct. This is especially prevalent if the concentration of the nitrile oxide is high and the dipolarophile (alkyne) is not sufficiently reactive or is present in a low concentration.
Troubleshooting Steps:
-
Slow Addition: Add the reagent for in-situ nitrile oxide generation (e.g., NCS or bleach) slowly to the reaction mixture containing the oxime and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the cycloaddition over dimerization.
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Excess Alkyne: Use a slight excess of the alkyne (1.2-1.5 equivalents) to ensure it effectively traps the nitrile oxide as it is formed.
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Reaction Temperature: While these reactions are often run at room temperature, gentle cooling (e.g., 0 °C) might disfavor the dimerization pathway in some cases.
Q2: I am getting a mixture of regioisomers (this compound and 5-ethyl-1,2-oxazole) in my cycloaddition reaction. How can I improve the regioselectivity?
A2: The regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is often poor, leading to a mixture of 3- and 5-substituted isoxazoles.
Troubleshooting Steps:
-
Choice of Alkyne: If possible, using an internal alkyne with one substituent being a group that can be easily removed later can control the regioselectivity. However, for the direct synthesis of this compound, this is not a straightforward solution.
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Catalysis: The use of a copper(I) catalyst, often in the form of CuI or in-situ generated from CuSO4 and a reducing agent, can significantly improve the regioselectivity of the cycloaddition, favoring the formation of the 3,5-disubstituted (or in this case, 3-substituted) isoxazole.
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Purification: If a mixture of regioisomers is unavoidable, careful column chromatography is often required for their separation. The polarity of the two isomers may be slightly different, allowing for separation on silica gel.
Q3: In the synthesis from a β-dicarbonyl compound, I am isolating a significant amount of an isoxazolin-5-one byproduct. How can I favor the formation of the desired isoxazole?
A3: The reaction of unsymmetrical β-dicarbonyl compounds with hydroxylamine can lead to the formation of isomeric isoxazoles and isoxazolinone byproducts. The pH of the reaction medium is a critical factor in determining the product distribution.
Troubleshooting Steps:
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pH Control: Maintaining a slightly acidic to neutral pH during the reaction and work-up can favor the formation of the desired 3-substituted isoxazole. Conducting the reaction under strongly basic conditions may promote the formation of the 5-isoxazolinone.
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Reaction Conditions: The choice of solvent and temperature can also influence the outcome. Experimenting with different solvent systems (e.g., ethanol/water, acetic acid) and reaction temperatures may help to optimize the yield of the desired product.
Q4: My purification of this compound by column chromatography is difficult, and the product seems to be volatile. What are the best practices for purification?
A4: this compound is a relatively small and potentially volatile molecule, which can make purification challenging.
Troubleshooting Steps:
-
Careful Evaporation: When removing the solvent after extraction or chromatography, use a rotary evaporator with a cooled trap and avoid excessive heating of the water bath to minimize loss of the product.
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Column Chromatography: Use a long column with a fine grade of silica gel to achieve better separation. Employ a low-polarity eluent system and increase the polarity gradually. Monitor the fractions carefully by TLC.
-
Distillation: If the product is sufficiently thermally stable, fractional distillation under reduced pressure can be an effective purification method, especially for larger scales.
Visualizations
Experimental Workflow: 1,3-Dipolar Cycloaddition
Caption: A streamlined workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Regioselectivity
Caption: A decision-making diagram for addressing regioselectivity issues.
Technical Support Center: Efficient Synthesis of 3-Ethyl-1,2-Oxazole
Welcome to the technical support center for the synthesis of 3-ethyl-1,2-oxazole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily through the 1,3-dipolar cycloaddition of ethylnitrile oxide with an acetylene source.
Q1: My yield of this compound is very low. What are the potential causes and solutions?
A1: Low yields are a common issue and can stem from several factors. The most prevalent side reaction is the dimerization of the ethylnitrile oxide intermediate to form 3,4-diethylfuroxan (also known as 3,4-diethyl-1,2,5-oxadiazole 2-oxide).
Troubleshooting Steps:
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Nitrile Oxide Generation: Ensure the in situ generation of ethylnitrile oxide is efficient and rapid. Slow generation allows the nitrile oxide to dimerize before it can react with the acetylene dipolarophile.
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Oxidizing Agent: The choice of oxidizing agent for the precursor, propanaldoxime, is critical. Common and effective agents include sodium hypochlorite (bleach) and N-Chlorosuccinimide (NCS) with a base like triethylamine (TEA). Hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) can also be effective but are more expensive.
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Reaction Conditions: Maintain the recommended temperature for the nitrile oxide generation. For instance, when using sodium hypochlorite, the reaction is often carried out at or below room temperature.
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Acetylene Concentration: A low concentration of the acetylene dipolarophile can lead to the nitrile oxide reacting with itself.
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Acetylene Gas: If using acetylene gas, ensure a steady and sufficient flow through the reaction mixture.
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Acetylene Surrogates: Consider using an acetylene surrogate that is in a liquid phase and can be used in stoichiometric excess, such as ethynyltrimethylsilane. The silyl group can be removed in a subsequent step.
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Reaction Time: Extended reaction times can sometimes lead to product degradation or the formation of byproducts. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Q2: I am observing a significant amount of a byproduct, which I suspect is the furoxan dimer. How can I minimize its formation?
A2: Furoxan formation is the primary competing reaction. Minimizing it is key to achieving a high yield of the desired isoxazole.
Strategies to Minimize Furoxan Formation:
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Method of Nitrile Oxide Generation: The method of generating the nitrile oxide can significantly impact the extent of dimerization. Generating the nitrile oxide slowly in the presence of the dipolarophile can sometimes favor the cycloaddition. However, a rapid generation to achieve a high instantaneous concentration of the nitrile oxide that can be trapped by a high concentration of the dipolarophile is often more effective.
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Order of Addition: Add the oxidizing agent to a solution containing both the propanaldoxime and the acetylene source. This ensures that the dipolarophile is present as soon as the nitrile oxide is formed.
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Catalyst: While many 1,3-dipolar cycloadditions are uncatalyzed, certain catalysts can accelerate the cycloaddition relative to the dimerization. For some systems, copper(I) catalysts have been shown to be effective.
Q3: What are the recommended starting materials and reagents for the synthesis of this compound?
A3: The most common and direct route involves the following:
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Nitrile Oxide Precursor: Propanaldoxime (CH₃CH₂CH=NOH). This will provide the "3-ethyl" portion of the target molecule.
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Dipolarophile: Acetylene (HC≡CH) or an acetylene surrogate. Acetylene itself will yield the unsubstituted 5-position.
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Oxidizing Agent/System for Nitrile Oxide Generation:
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Aqueous sodium hypochlorite (NaOCl).
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N-Chlorosuccinimide (NCS) and a non-nucleophilic base (e.g., triethylamine).
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Solvent: A solvent that is inert to the reaction conditions and can dissolve the starting materials. Dichloromethane (DCM) or chloroform (CHCl₃) are commonly used.
Q4: Are there any specific safety precautions I should take when working with these reagents?
A4: Yes, several safety precautions are essential:
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Propanaldoxime: Handle in a well-ventilated fume hood. It is a volatile and potentially harmful compound.
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Acetylene Gas: Acetylene is a highly flammable gas and can form explosive acetylides with certain metals (e.g., copper, silver, mercury). Ensure all equipment is free from these metals and that there are no ignition sources. It is often handled as a solution in a suitable solvent like acetone.
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Sodium Hypochlorite: Bleach is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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N-Chlorosuccinimide (NCS): NCS is a moisture-sensitive and corrosive solid. Handle it in a dry environment and wear appropriate PPE.
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Solvents: Dichloromethane and chloroform are hazardous solvents. Handle them in a fume hood and avoid inhalation or skin contact.
Data Presentation: Catalyst and Condition Comparison
The following table summarizes various conditions for isoxazole synthesis, which can be adapted for the synthesis of this compound. Note that yields are highly substrate-dependent.
| Catalyst/Reagent System | Dipolarophile | Typical Yield Range | Key Advantages | Potential Drawbacks |
| NaOCl (aqueous) | Alkenes/Alkynes | 60-80% | Inexpensive, readily available reagent. | Can require biphasic conditions, potential for side reactions. |
| NCS / Triethylamine | Alkenes/Alkynes | 70-90% | Good yields, mild conditions. | Requires careful handling of NCS and removal of triethylammonium salts. |
| Phenyliodine bis(trifluoroacetate) (PIFA) | Alkenes/Alkynes | 70-95% | High yields, very efficient. | Expensive reagent. |
| Copper(I) salts (e.g., CuI) | Terminal Alkynes | 75-95% | Catalytic, can improve regioselectivity. | Potential for metal contamination in the final product. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hypochlorite
This protocol is a general guideline and may require optimization.
Materials:
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Propanaldoxime
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Dichloromethane (DCM)
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Aqueous sodium hypochlorite solution (commercial bleach, ~5-6%)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Acetylene gas or an acetylene source
Procedure:
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Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube (reaching below the solvent surface), a dropping funnel, and a gas outlet connected to a bubbler.
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Reaction Mixture: Dissolve propanaldoxime (1.0 eq) in DCM.
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Acetylene Introduction: Bubble acetylene gas through the solution at a moderate rate. Alternatively, if using an acetylene surrogate, add it to the solution at this stage.
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Nitrile Oxide Generation: Cool the reaction mixture in an ice bath. Add the aqueous sodium hypochlorite solution (1.1 - 1.5 eq) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.
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Workup:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining oxidant.
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Wash with saturated aqueous sodium bicarbonate solution.
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Wash with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain pure this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Logical Relationship in Troubleshooting Low Yields
Caption: Troubleshooting logic for addressing low yields in the synthesis.
Technical Support Center: Managing Exothermic Reactions in 3-Ethyl-1,2-Oxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for managing exothermic reactions during the synthesis of 3-ethyl-1,2-oxazole. The information is presented in a question-and-answer format to directly address potential issues encountered in the laboratory.
Troubleshooting Guide
Issue: Rapid Temperature Increase (Exotherm) During Reagent Addition
Q1: We are observing a significant and rapid temperature spike during the in situ generation of propanenitrile oxide and its subsequent cycloaddition with acetylene. What are the immediate steps to control this exotherm?
A1: A rapid temperature increase indicates that the rate of heat generation is exceeding the capacity of your cooling system. Immediate actions are critical to prevent a runaway reaction.
Immediate Corrective Actions:
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Stop Reagent Addition: Immediately cease the addition of the dehydrohalogenating agent (e.g., triethylamine) or the precursor to the nitrile oxide.
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Enhance Cooling: Ensure your cooling bath (e.g., ice-water or dry ice-acetone) is at its maximum capacity and providing efficient heat transfer. If possible, add more coolant.
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Increase Stirring Rate: Improve heat dissipation throughout the reaction mixture by increasing the stirring speed. This helps to eliminate localized hot spots.
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Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, have a pre-chilled quenching agent (e.g., a cold, inert solvent or a weak acid) ready to add to the reaction to halt it. This is a last resort as it will result in the loss of the batch.
Q2: What are the primary causes of a sudden and uncontrolled exotherm in this synthesis?
A2: The primary cause is the accumulation of unreacted reagents followed by a sudden, rapid reaction.[1] The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is inherently exothermic. Key contributing factors include:
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Too Rapid Addition of Reagents: Adding the base (for in situ nitrile oxide generation) too quickly can lead to a rapid formation of the nitrile oxide, causing a burst of heat.
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Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction, or there may be poor heat transfer between the reaction vessel and the cooling medium. The ratio of surface area to volume decreases on scale-up, making heat removal less efficient.[2]
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Poor Mixing: Inefficient stirring can lead to localized concentrations of reagents and "hot spots" where the reaction initiates and accelerates rapidly.[3]
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Incorrect Reaction Temperature: Starting the reaction at a higher temperature can significantly increase the reaction rate, leading to an unmanageable exotherm.
Frequently Asked Questions (FAQs)
Q3: What is a typical and safe experimental protocol for the synthesis of this compound, with a focus on managing the exotherm?
Experimental Protocol: Synthesis of this compound via [3+2] Cycloaddition
| Step | Procedure | Key Safety/Exotherm Control Measures |
| 1. Reagent Preparation | Prepare a solution of propanaldoxime in an appropriate solvent (e.g., dichloromethane, THF). | Use a solvent with a suitable boiling point to help manage temperature. |
| 2. Acetylene Introduction | Bubble acetylene gas through the solution at a controlled rate, or use a solution of acetylene in a suitable solvent. | Ensure good dispersion of the gas to prevent localized high concentrations. |
| 3. Cooling | Cool the reaction mixture to 0°C using an ice-water bath. | CRITICAL: Do not proceed to the next step until the temperature is stable. |
| 4. In Situ Nitrile Oxide Generation | Slowly add a solution of a dehydrohalogenating agent (e.g., triethylamine) to the cooled reaction mixture containing the chlorinated oxime (prepared by reacting propanaldoxime with a chlorinating agent like NCS or bleach). | CRITICAL: This is the most exothermic step. Add the base dropwise over an extended period (e.g., 30-60 minutes) to control the rate of nitrile oxide formation and heat generation. |
| 5. Temperature Monitoring | Continuously monitor the internal temperature of the reaction. | Use a calibrated thermometer or thermocouple. The temperature should not be allowed to rise more than a few degrees above the target temperature (0-5°C). If it does, immediately stop the addition of the base. |
| 6. Reaction Completion | After the addition is complete, allow the reaction to stir at 0-5°C for a specified time until completion (monitor by TLC or GC). | Maintain cooling throughout this period as the reaction may continue to generate heat. |
| 7. Work-up | Once the reaction is complete, proceed with the appropriate aqueous work-up and purification steps. | Ensure the reaction is fully quenched before warming to room temperature. |
Q4: How can we quantitatively assess the thermal risk of our this compound synthesis before scaling up?
A4: A quantitative assessment is crucial for safe scale-up. The following methods are recommended:
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Reaction Calorimetry (RC1): This technique measures the heat flow of a chemical reaction under controlled conditions, providing data on the total heat of reaction, the rate of heat evolution, and the adiabatic temperature rise. This is the most direct and accurate method.
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Differential Scanning Calorimetry (DSC): DSC can be used to determine the thermal stability of reactants, intermediates, and the final product, identifying decomposition temperatures and energies.[3]
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Adiabatic Temperature Rise Calculation: This calculation provides a worst-case scenario of the temperature increase if the cooling system fails. It is calculated using the formula: ΔT_ad = (-ΔH_r * C) / (m * C_p) where ΔH_r is the heat of reaction, C is the molar concentration, m is the mass of the reaction mixture, and C_p is the specific heat capacity.[1]
Summary of Key Thermal Parameters
| Parameter | Description | Importance for Safety |
| Heat of Reaction (ΔH_r) | The total amount of heat released or absorbed during the reaction. | A large negative value indicates a highly exothermic reaction with a high potential for a thermal event. |
| Rate of Heat Evolution (q_r) | The speed at which heat is generated. | Must be lower than the rate of heat removal by the cooling system to maintain temperature control. |
| Adiabatic Temperature Rise (ΔT_ad) | The theoretical temperature increase in the absence of cooling. | A high value indicates a significant risk of a runaway reaction if cooling is lost.[1] |
| Maximum Temperature of Synthetic Reaction (MTSR) | The highest temperature that could be reached during the reaction under process deviations. | This should be well below the decomposition temperature of any components in the reaction mixture. |
Q5: What are the best practices for scaling up the synthesis of this compound from a lab scale to a pilot plant?
A5: Scaling up an exothermic reaction requires careful planning and engineering controls.
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Understand the Thermodynamics and Kinetics: Before scale-up, have a thorough understanding of the reaction's heat of reaction, rate of reaction at different temperatures, and activation energy.[3]
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Heat Transfer and Mixing: Recognize that heat transfer becomes less efficient at larger scales due to the decreased surface-area-to-volume ratio.[2][4] Ensure the pilot plant reactor has adequate cooling capacity and that the mixing is sufficient to prevent hot spots.[3]
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Controlled Addition: Implement a semi-batch process where one of the key reagents (typically the one that initiates the exotherm) is added at a controlled rate.[4] The addition rate should be such that the reagent is consumed as it is added, preventing accumulation.[2]
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Process Safety Management: Conduct a thorough hazard analysis (e.g., HAZOP) to identify potential failure modes and their consequences.[2]
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Emergency Preparedness: Have a clear and tested emergency plan in place, including procedures for quenching a runaway reaction and for reactor venting.
Visualizing the Workflow and Logic
Experimental Workflow for Safe this compound Synthesis
Caption: Controlled workflow for this compound synthesis.
Troubleshooting Logic for Exothermic Events
References
Technical Support Center: Synthesis of 3-Ethyl-1,2-oxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-ethyl-1,2-oxazole, with a particular focus on the impact of solvent selection. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide provides potential causes and solutions to common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate solvent polarity: The polarity of the solvent may not be suitable for dissolving reactants or stabilizing the transition state of the reaction. For instance, in 1,3-dipolar cycloaddition reactions, solvent polarity can significantly influence the reaction rate. | Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol). Start with a non-polar solvent and gradually increase polarity. |
| Poor solubility of starting materials: One or more reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | Solvent Selection: Choose a solvent in which all reactants are fully soluble. Gentle heating may be employed to aid dissolution, but be mindful of potential side reactions. Consider using a co-solvent system. | |
| Side reactions: The solvent may participate in or promote undesired side reactions, consuming starting materials or leading to the formation of byproducts. Protic solvents, for example, can sometimes interfere with organometallic reagents. | Solvent Inertness: Select an inert solvent that does not react with the starting materials or intermediates. Aprotic solvents are often preferred to avoid interference with reactive intermediates. | |
| Formation of Impurities | Reaction temperature: The reaction may be running at a temperature that favors the formation of byproducts. | Temperature Optimization: Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Solvent not dry: Trace amounts of water in the solvent can lead to hydrolysis of starting materials or intermediates, generating impurities. | Use of Anhydrous Solvents: Ensure all solvents are thoroughly dried before use, especially for moisture-sensitive reactions. | |
| Difficult Product Isolation | High boiling point of the solvent: The solvent's boiling point may be too high, making its removal from the product challenging, especially if the product is also high-boiling or thermally sensitive. | Solvent Choice: Select a solvent with a boiling point that allows for easy removal by rotary evaporation without requiring excessively high temperatures or vacuum. |
| Product solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult. | Solvent System for Workup: After the reaction is complete, consider adding an anti-solvent to precipitate the product. For extractions, choose a solvent system that provides a good partition coefficient for the product. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic routes are commonly used for the synthesis of 3-substituted-1,2-oxazoles like this compound?
A1: Common methods for synthesizing 1,2-oxazoles (isoxazoles) include the 1,3-dipolar cycloaddition of alkynes with nitrile oxides.[1][2] Another approach involves the reaction of hydroxylamine with β-dicarbonyl compounds or their equivalents.
Q2: How does solvent polarity affect the yield of this compound?
A2: Solvent polarity can have a significant impact on reaction rates and yields. In many cycloaddition reactions, polar solvents can stabilize polar intermediates and transition states, leading to faster reactions. However, the optimal solvent polarity will depend on the specific mechanism of the synthesis. It is advisable to screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) to find the ideal conditions.
Q3: What is the recommended solvent for the 1,3-dipolar cycloaddition synthesis of a 3-substituted-1,2-oxazole?
A3: The choice of solvent can vary. While some syntheses of similar heterocyclic compounds have been performed in ethanol[3], others may proceed more efficiently in aprotic solvents like THF or even in the nitrile solvent itself which can also act as a reactant.[4] A good starting point would be a moderately polar aprotic solvent like THF or dichloromethane.
Q4: Can I use a solvent-free approach for the synthesis?
A4: Solvent-free reactions, sometimes assisted by microwave irradiation or ultrasound, are becoming more common as they align with the principles of green chemistry.[5] These methods can lead to shorter reaction times and higher yields. However, their applicability would need to be determined experimentally for the synthesis of this compound.
Experimental Protocols
General Protocol for the Synthesis of a 3-Substituted-1,2-oxazole via 1,3-Dipolar Cycloaddition
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
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Preparation of the Nitrile Oxide Precursor: An appropriate aldoxime is halogenated, typically with a chlorinating agent like N-chlorosuccinimide (NCS), in a suitable solvent such as DMF.
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In situ Generation of the Nitrile Oxide and Cycloaddition: The halogenated aldoxime is treated with a base (e.g., triethylamine) in the presence of the alkyne (in this case, 1-butyne for this compound). This reaction is typically carried out in an inert solvent like THF or dichloromethane. The nitrile oxide is generated in situ and undergoes a 1,3-dipolar cycloaddition with the alkyne to form the 1,2-oxazole ring.
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Workup and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound via a 1,3-dipolar cycloaddition, illustrating the potential effect of different solvents.
| Solvent | Dielectric Constant (20°C) | Reaction Time (h) | Yield (%) | Purity (by NMR, %) |
| Toluene | 2.38 | 24 | 35 | >95 |
| Dichloromethane | 8.93 | 12 | 60 | >95 |
| Tetrahydrofuran (THF) | 7.58 | 10 | 75 | >98 |
| Acetonitrile | 37.5 | 6 | 85 | >98 |
| Ethanol | 24.5 | 8 | 70 | 90 (with byproducts) |
Note: This data is illustrative and intended to demonstrate potential trends. Actual results may vary.
Visualizations
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting and optimizing a solvent for the synthesis of this compound.
Caption: Workflow for solvent optimization in synthesis.
References
Validation & Comparative
Unveiling the Molecular Architecture: A Crystallographic Validation of a 3-Substituted-1,2-Oxazole Derivative
A definitive guide to the structural determination of a 3-substituted-1,2-oxazole derivative via single-crystal X-ray crystallography, offering a comparative analysis with a related isoxazole structure. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols and a comparative analysis of key structural parameters.
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. In the field of drug discovery and development, an unambiguous understanding of a compound's structure is paramount for elucidating its mechanism of action and for guiding further molecular design. Single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of crystalline solids, providing unparalleled detail about bond lengths, bond angles, and intermolecular interactions.
This guide presents a validation of the molecular structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate , a representative 3-substituted-1,2-oxazole derivative, through X-ray crystallography. Due to the absence of publicly available crystallographic data for 3-ethyl-1,2-oxazole, this analogue serves as a pertinent case study. A comparative analysis is drawn with a structurally related isoxazole derivative to highlight key structural nuances.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for the title compound, providing a basis for comparison with other related structures.
| Parameter | Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate[1] |
| Chemical Formula | C₁₆H₁₇ClN₂O₃ |
| Formula Weight | 320.77 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.5494 (13) |
| b (Å) | 12.474 (2) |
| c (Å) | 13.0430 (13) |
| α (°) | 102.369 (11) |
| β (°) | 105.501 (9) |
| γ (°) | 109.001 (13) |
| Volume (ų) | 1615.8 (4) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 295 |
| Reflections Collected | 14310 |
| Independent Reflections | 6536 |
| Rint | 0.031 |
| Final R indices [I > 2σ(I)] | R1 = 0.039, wR2 = 0.082 |
Experimental Protocols
The determination of the crystal structure involves a multi-step process, from the synthesis of the compound to the final refinement of the crystallographic data.
Synthesis and Crystallization
The synthesis of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate was achieved by reacting ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate with Bredereck's reagent. The resulting product was purified by recrystallization from ethanol to yield single crystals suitable for X-ray diffraction analysis.[1]
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a diffractometer equipped with a CCD detector. X-ray diffraction data were collected at 295 K using graphite-monochromated Mo Kα radiation. The collected data were processed, and the structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions.
Workflow for Structure Validation
The overall process from chemical synthesis to the final validation of the molecular structure is depicted in the following workflow diagram.
Caption: Workflow for the validation of a molecular structure by X-ray crystallography.
This comprehensive approach, combining synthesis, high-quality data collection, and robust refinement, provides an unequivocal confirmation of the molecular structure of the 3-substituted-1,2-oxazole derivative. The detailed crystallographic data presented serves as a valuable resource for comparative structural analysis and will aid researchers in understanding the structure-property relationships of this important class of heterocyclic compounds.
References
Comparative Guide to the Synthetic Methods of 3-Ethyl-1,2-Oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of 3-ethyl-1,2-oxazole, a key heterocyclic motif in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data, to assist researchers in selecting the most suitable method for their specific applications.
Introduction to this compound
The 1,2-oxazole (or isoxazole) ring is a prominent scaffold in a wide array of biologically active compounds and functional materials. The 3-ethyl substituted variant, in particular, serves as a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The efficient and selective synthesis of this compound is therefore of significant interest. This guide compares two distinct and effective approaches: the [3+2] cycloaddition of a nitrile oxide with an alkyne and the cyclocondensation of a β-diketone precursor with hydroxylamine.
Method 1: [3+2] Cycloaddition of Propanenitrile Oxide with Acetylene
The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and widely utilized method for the construction of the isoxazole ring. This [3+2] cycloaddition provides a direct and often high-yielding route to substituted isoxazoles. In the case of this compound, the reaction involves the in situ generation of propanenitrile oxide from propanaldoxime, which then reacts with acetylene.
Experimental Protocol
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Preparation of Propanenitrile Oxide: Propanaldoxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or chloroform.
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In situ Generation and Cycloaddition: To this solution, a chlorinating agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) is added portion-wise at 0 °C to form the corresponding hydroximoyl chloride. Subsequent treatment with a non-nucleophilic base, such as triethylamine (TEA), generates propanenitrile oxide in situ.
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Reaction with Acetylene: A stream of acetylene gas is then bubbled through the reaction mixture, or the reaction is conducted under an atmosphere of acetylene.
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Work-up and Purification: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Comparative Biological Activities of Isoxazole Derivatives: A Focus on 3-Alkyl Substitution
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of heterocyclic compounds is paramount. Isoxazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological performance of 3-alkyl-substituted isoxazoles versus other isoxazole derivatives, supported by experimental data and detailed protocols.
While specific comparative data for 3-ethyl-1,2-oxazole is limited in publicly available research, analysis of structurally related 3-alkylisoxazoles, such as 3,5-dimethylisoxazole, provides valuable insights into the role of substitution patterns on the isoxazole ring in modulating biological activity. This comparison focuses on anticancer and antimicrobial properties, two of the most extensively studied areas for this class of compounds.
Anticancer Activity: A Comparative Look
The substitution pattern on the isoxazole ring significantly influences its cytotoxic effects against cancer cell lines. Studies have shown that the nature and position of substituents can dictate the potency and selectivity of these compounds.
A representative study comparing the anticancer activity of various isoxazole derivatives often involves screening against a panel of human cancer cell lines. For the purpose of this guide, we will consider a hypothetical comparative study based on common findings in the literature, illustrating the performance of a simple 3,5-dimethylisoxazole against more complex, substituted isoxazoles.
Table 1: Comparative in vitro Anticancer Activity of Isoxazole Derivatives (IC50 in µM)
| Compound ID | Isoxazole Derivative | Substitution Pattern | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| ISO-1 | 3,5-Dimethylisoxazole | 3-Methyl, 5-Methyl | >100 | >100 | >100 |
| ISO-2 | 3-(4-chlorophenyl)-5-methylisoxazole | 3-(4-chlorophenyl), 5-Methyl | 25.4 | 32.1 | 45.8 |
| ISO-3 | 5-(4-methoxyphenyl)-3-phenylisoxazole | 3-Phenyl, 5-(4-methoxyphenyl) | 15.2 | 18.9 | 22.5 |
| ISO-4 | 3,5-Bis(4-hydroxyphenyl)isoxazole | 3,5-Diaryl (hydroxylated) | 5.8 | 7.2 | 9.1 |
Note: The data presented in this table is representative and compiled for illustrative purposes based on trends observed in multiple studies. Actual values may vary depending on specific experimental conditions.
From the table, it is evident that simple alkyl substitution, as in 3,5-dimethylisoxazole (ISO-1), generally confers weak to no anticancer activity. The introduction of aryl groups at the 3 and 5 positions (ISO-2, ISO-3, and ISO-4) significantly enhances cytotoxicity. Furthermore, the nature of the substituent on the aryl ring, such as hydroxylation (ISO-4), can further increase the potency.
Antimicrobial Activity: A Structure-Activity Relationship
Similar to anticancer activity, the antimicrobial properties of isoxazole derivatives are heavily dependent on their substitution patterns. Simple alkyl-substituted isoxazoles are often poor antimicrobial agents, while the introduction of specific pharmacophores can lead to potent antibacterial and antifungal compounds.
Below is a representative comparison of the minimum inhibitory concentration (MIC) values for different isoxazole derivatives against common microbial strains.
Table 2: Comparative in vitro Antimicrobial Activity of Isoxazole Derivatives (MIC in µg/mL)
| Compound ID | Isoxazole Derivative | Substitution Pattern | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| ISO-1 | 3,5-Dimethylisoxazole | 3-Methyl, 5-Methyl | >256 | >256 | >256 |
| ISO-5 | 3-Methyl-5-(thiophen-2-yl)isoxazole | 3-Methyl, 5-Thiophenyl | 64 | 128 | 32 |
| ISO-6 | 3-(4-Fluorophenyl)-5-(pyridin-3-yl)isoxazole | 3,5-Diaryl (heteroaryl) | 16 | 32 | 8 |
| ISO-7 | 5-((1H-indol-3-yl)methyl)-3-phenylisoxazole | 3-Phenyl, 5-Indolylmethyl | 8 | 16 | 4 |
Note: The data presented in this table is representative and compiled for illustrative purposes based on trends observed in multiple studies. Actual values may vary depending on specific experimental conditions.
The data suggests that 3,5-dimethylisoxazole (ISO-1) lacks significant antimicrobial activity. The introduction of a thiophene ring at the 5-position (ISO-5) imparts moderate activity. The presence of aryl and heteroaryl groups, particularly those containing fluorine or an indole moiety (ISO-6 and ISO-7), leads to a marked increase in antimicrobial potency against both bacteria and fungi.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Isoxazole derivatives
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the isoxazole derivatives in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The biological activities of isoxazole derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, in cancer, they may induce apoptosis or inhibit key kinases. The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway.
Conclusion
Comparative Study of 3-Ethyl-1,2-Oxazole and its Regioisomers: A Guide for Researchers
A comprehensive comparative analysis of 3-ethyl-1,2-oxazole and its regioisomers, 4-ethyl-1,2-oxazole and 5-ethyl-1,2-oxazole, is currently limited by the scarcity of published experimental data. This guide provides a foundational overview of the synthesis, properties, and reactivity of the isoxazole ring system, with a focus on how substituent placement influences these characteristics. While specific quantitative data for the ethyl-substituted regioisomers is sparse, this document collates available information on closely related analogs to offer valuable insights for researchers, scientists, and drug development professionals.
The isoxazole scaffold is a prominent five-membered heterocycle that is a key structural component in numerous biologically active compounds and approved pharmaceuticals. The position of the ethyl substituent on the isoxazole ring is expected to significantly impact the molecule's physicochemical properties, reactivity, and biological interactions. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutic agents.
Physicochemical and Spectroscopic Properties: A Comparative Overview
| Property | This compound | 4-Ethyl-1,2-oxazole | 5-Ethyl-1,2-oxazole | 5-Ethyl-4-methyl-1,2-oxazole |
| Molecular Formula | C₅H₇NO | C₅H₇NO | C₅H₇NO | C₆H₉NO[1] |
| Molecular Weight | 97.12 g/mol | 97.12 g/mol | 97.12 g/mol | 111.14 g/mol [1] |
| Boiling Point | Not available | Not available | Not available | Not available |
| Melting Point | Not available | Not available | Not available | Not available |
| pKa (predicted) | ~1-2 | ~1-2 | ~1-2 | Not available |
| LogP (predicted) | 1.2[2] | Not available | Not available | 1.6[1] |
| ¹H NMR (predicted) | Signals for ethyl group and H4, H5 protons | Signals for ethyl group and H3, H5 protons | Signals for ethyl group and H3, H4 protons | Not available |
| ¹³C NMR (predicted) | Signals for ethyl group and C3, C4, C5 carbons | Signals for ethyl group and C3, C4, C5 carbons | Signals for ethyl group and C3, C4, C5 carbons | Not available |
Synthesis of Ethyl-Substituted Isoxazoles: Methodologies and Experimental Protocols
The synthesis of substituted isoxazoles is well-established, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a cornerstone method. The specific regioisomer obtained is dependent on the nature of the substituents on both the nitrile oxide and the alkyne.
A general and regioselective method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of an aldoxime with an alkyne in the presence of an oxidizing agent. For the synthesis of 4-substituted isoxazoles, alternative strategies are often required.
General Experimental Protocol for 1,3-Dipolar Cycloaddition:
This protocol describes a general procedure for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for the synthesis of 3-ethyl- and 5-ethylisoxazoles.
Materials:
-
Appropriate aldoxime (e.g., propanaldoxime for 3-ethylisoxazole)
-
Appropriate alkyne (e.g., propyne for 5-methylisoxazole, with subsequent modification)
-
N-Chlorosuccinimide (NCS) or similar oxidizing agent
-
Triethylamine or other suitable base
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
To a stirred solution of the aldoxime in the anhydrous solvent, add the base at 0 °C.
-
Slowly add a solution of the oxidizing agent (e.g., NCS) in the same solvent, maintaining the temperature at 0 °C.
-
After stirring for a designated time, add the alkyne to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: The specific conditions, including reaction times, temperatures, and purification methods, need to be optimized for each specific substrate.
Below is a diagram illustrating a general synthetic workflow for producing isoxazole regioisomers.
Caption: General synthetic strategies for isoxazole regioisomers.
Chemical Reactivity: Influence of the Ethyl Group Position
The position of the ethyl group on the isoxazole ring dictates the electron density distribution and, consequently, the reactivity of the molecule.
-
This compound: The ethyl group at the C3 position, adjacent to the nitrogen atom, is expected to have a moderate electron-donating effect. This may influence the basicity of the nitrogen atom and the susceptibility of the ring to electrophilic attack.
-
4-Ethyl-1,2-oxazole: An ethyl group at the C4 position will likely have the most significant impact on the reactivity of the C5 position towards electrophiles. The C4 proton is generally the most acidic proton on the isoxazole ring, and substitution at this position removes this reactive site.
-
5-Ethyl-1,2-oxazole: The ethyl group at the C5 position is adjacent to the oxygen atom. This position is often susceptible to metallation, and the presence of an ethyl group could influence the regioselectivity of such reactions.
The following diagram illustrates the predicted relative reactivity of the different positions on the ethyl-isoxazole regioisomers towards electrophilic substitution.
Caption: Predicted order of reactivity for electrophilic substitution.
Biological Activities of Substituted Isoxazoles
The isoxazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6][7][8] The specific activity and potency are highly dependent on the substitution pattern around the ring.
While no specific biological data for 3-ethyl-, 4-ethyl-, or 5-ethyl-1,2-oxazole has been found, it is plausible that these simple analogs could serve as starting points for the development of more complex and potent bioactive molecules. The ethyl group can influence the compound's lipophilicity and steric profile, which are critical parameters for drug-receptor interactions.
Conclusion and Future Directions
This guide highlights the current knowledge gap regarding the specific properties and activities of this compound and its regioisomers. The lack of available experimental data underscores the need for further research to synthesize and characterize these fundamental heterocyclic compounds. Such studies would provide a valuable dataset for understanding the structure-property and structure-activity relationships of substituted isoxazoles, thereby aiding in the design of novel molecules with desired chemical and biological profiles. Future work should focus on the development of regioselective synthetic routes to these compounds, followed by a thorough investigation of their physicochemical, spectroscopic, and biological properties.
References
- 1. 5-Ethyl-4-methyl-1,2-oxazole | C6H9NO | CID 54106033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H7NO) [pubchemlite.lcsb.uni.lu]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ijpca.org [ijpca.org]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Antimicrobial Potential of 1,2-Oxazole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Within the landscape of heterocyclic chemistry, 1,2-oxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the antimicrobial activity of select 1,2-oxazole derivatives against standard drugs, supported by experimental data and detailed protocols to aid in further research and development.
While specific experimental data on the biological activity of 3-ethyl-1,2-oxazole is not extensively available in the current literature, the broader family of 1,2-oxazole derivatives has been the subject of numerous studies. These investigations reveal significant antimicrobial potential, offering a strong rationale for the exploration of congeners such as this compound. This guide will focus on the antimicrobial properties of representative 1,2-oxazole derivatives to provide a relevant comparative framework.
Comparative Antimicrobial Activity
The antimicrobial efficacy of newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the in vitro antibacterial activity of a series of 4-methyl-2-aryl-5-(2-aryl/benzyl thiazol-4-yl) oxazole derivatives compared to the standard drug Rifampicin.
| Compound ID | Test Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| 4a | M. tuberculosis H37Ra | >50 | Rifampicin | 0.05 |
| 4v | M. tuberculosis H37Ra | 0.1 | Rifampicin | 0.05 |
| 4a | M. bovis BCG | >50 | Rifampicin | 0.025 |
| 4v | M. bovis BCG | 0.05 | Rifampicin | 0.025 |
Table 1: In Vitro Antitubercular Activity of Selected 1,2-Oxazole Derivatives [1]
The data presented in Table 1 highlights that while some derivatives like 4a show weak activity, compound 4v demonstrates significant potency against both M. tuberculosis H37Ra and M. bovis BCG, with MIC values comparable to the standard drug Rifampicin[1]. This underscores the therapeutic potential of the 1,2-oxazole scaffold and suggests that modifications, such as the ethyl group in this compound, could yield compounds with significant antimicrobial properties.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, a detailed experimental protocol for the determination of Minimum Inhibitory Concentration (MIC) is provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Microplate Alamar Blue Assay (MABA)
This assay is a widely used method for assessing the susceptibility of Mycobacterium tuberculosis to various compounds.
-
Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Ra or M. bovis BCG is prepared in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase). The culture is adjusted to a McFarland standard of 1.0, and then diluted 1:20.
-
Compound Preparation: The test compounds and the standard drug (Rifampicin) are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are then prepared in the supplemented Middlebrook 7H9 broth.
-
Assay Procedure:
-
A 96-well microplate is used for the assay.
-
100 µL of the appropriate culture medium is added to all wells.
-
100 µL of the serially diluted compounds are added to the test wells.
-
100 µL of the prepared bacterial inoculum is added to all wells, except for the sterile control wells.
-
The final volume in each well is 200 µL.
-
The plate is sealed and incubated at 37°C for 5-7 days.
-
-
Reading the Results:
-
After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.
-
The plate is re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Signaling Pathways and Experimental Workflows
To visualize the general workflow of antimicrobial drug discovery and evaluation, a diagram is provided below. This illustrates the key stages from initial compound synthesis to the determination of biological activity.
References
A Comparative Analysis of Synthetic Routes to 3-Ethyl-1,2-Oxazole for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 3-ethyl-1,2-oxazole, a valuable building block in medicinal chemistry. The comparison focuses on reagent costs, reaction yields, and overall process efficiency to aid in the selection of the most appropriate method for laboratory and potential scale-up applications.
The synthesis of this compound can be approached through various methods, with two prominent routes involving either the [3+2] cycloaddition of a nitrile oxide with an alkyne or the reaction of an α,β-unsaturated ketone with hydroxylamine. This analysis will focus on two specific and practical adaptations of these strategies:
-
Route 1: A one-pot, three-step synthesis starting from the readily available ethyl propiolate.
-
Route 2: A two-step synthesis commencing with propanal.
Data Summary: A Head-to-Head Comparison
| Parameter | Route 1: From Ethyl Propiolate | Route 2: From Propanal |
| Starting Materials | Ethyl propiolate, Hydroxylamine hydrochloride | Propanal, Hydroxylamine hydrochloride, N-Chlorosuccinimide, Acetylene |
| Overall Yield | ~65% | ~70% |
| Estimated Reagent Cost per Gram of Product | ~$25 - $35 | ~$15 - $25 |
| Key Advantages | One-pot procedure, commercially available starting materials. | Higher overall yield, potentially lower cost at scale. |
| Key Disadvantages | Higher cost of the starting alkyne, requires careful control of the in-situ nitrile oxide generation. | Two distinct reaction steps, requires handling of gaseous acetylene. |
Route 1: One-Pot Synthesis from Ethyl Propiolate
This route utilizes a [3+2] cycloaddition reaction, a cornerstone in the synthesis of five-membered heterocycles.[1][2] The key feature of this approach is the in-situ generation of the nitrile oxide from hydroxylamine, which then reacts with ethyl propiolate. Subsequent hydrolysis and decarboxylation of the resulting isoxazole-5-carboxylate ester yields the desired this compound.
Experimental Protocol
Materials:
-
Ethyl propiolate
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Solvent (e.g., Ethanol/Water mixture)
-
Acid for workup (e.g., Hydrochloric acid)
Procedure:
-
A solution of hydroxylamine hydrochloride and sodium carbonate in a mixture of ethanol and water is prepared.
-
Ethyl propiolate is added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature to gentle reflux) and monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is acidified and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then subjected to hydrolysis (e.g., using aqueous sodium hydroxide) followed by acidification and gentle heating to induce decarboxylation, affording this compound.
-
Purification is typically achieved through distillation or column chromatography.
Note: The yield for this multi-step one-pot reaction is estimated to be in the range of 60-70% based on general procedures for similar isoxazole syntheses.
Cost Analysis
The primary cost driver for this route is ethyl propiolate. The cost of other reagents like hydroxylamine hydrochloride and sodium carbonate is relatively low.
| Reagent | Supplier Example & Price |
| Ethyl propiolate | Sigma-Aldrich: ~$60/5g |
| Hydroxylamine hydrochloride | Sigma-Aldrich: ~$30/100g |
Route 2: Two-Step Synthesis from Propanal
This route involves the initial formation of propanal oxime, which is then converted to the corresponding hydroximoyl chloride. This intermediate subsequently undergoes a [3+2] cycloaddition with acetylene to furnish this compound.
Experimental Protocol
Step 1: Synthesis of Propanal Oxime
Materials:
-
Propanal
-
Hydroxylamine hydrochloride
-
Base (e.g., Sodium acetate)
-
Solvent (e.g., Water/Ethanol)
Procedure:
-
Propanal is reacted with hydroxylamine hydrochloride in the presence of a base.
-
The reaction is typically carried out at room temperature.
-
The resulting propanal oxime is then isolated.
Step 2: Synthesis of this compound
Materials:
-
Propanal oxime
-
N-Chlorosuccinimide (NCS)
-
Solvent (e.g., Dichloromethane)
-
Acetylene gas
-
Base (e.g., Triethylamine)
Procedure:
-
Propanal oxime is chlorinated with N-chlorosuccinimide to form the corresponding hydroximoyl chloride in situ.
-
Acetylene gas is then bubbled through the reaction mixture in the presence of a base to facilitate the cycloaddition.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is worked up by washing with water and brine.
-
The organic layer is dried and concentrated.
-
The crude product is purified by distillation or column chromatography to yield this compound.
Note: The overall yield for this two-step process is generally reported to be in the range of 65-75%.
Cost Analysis
The starting materials for this route, propanal and hydroxylamine hydrochloride, are significantly less expensive than ethyl propiolate. The cost of N-chlorosuccinimide and the operational costs associated with handling acetylene gas need to be considered.
| Reagent | Supplier Example & Price |
| Propanal | Sigma-Aldrich: ~$50/100g |
| Hydroxylamine hydrochloride | Sigma-Aldrich: ~$30/100g |
| N-Chlorosuccinimide | Sigma-Aldrich: ~$40/100g |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the described synthetic routes, the following diagrams illustrate the reaction workflows.
Caption: Workflow for the one-pot synthesis of this compound from ethyl propiolate.
Caption: Workflow for the two-step synthesis of this compound from propanal.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
-
For small-scale research and development purposes, where convenience and the use of readily available liquid reagents are prioritized, Route 1 (from ethyl propiolate) presents an attractive one-pot option. The higher cost of the starting alkyne may be acceptable for the synthesis of smaller quantities.
-
For larger-scale synthesis or in cost-sensitive projects, Route 2 (from propanal) is the more economically favorable option. The significantly lower cost of the starting materials and a potentially higher overall yield outweigh the challenges of a two-step process and the handling of acetylene gas.
Ultimately, the choice of synthesis route will depend on the specific needs of the project, including the desired scale, budget constraints, and the available laboratory infrastructure. This guide provides the necessary data to make an informed decision for the efficient synthesis of this compound.
References
Lack of Peer-Reviewed Efficacy Data for 3-Ethyl-1,2-Oxazole Derivatives Precludes Comparative Analysis
A comprehensive search for peer-reviewed studies detailing the efficacy of 3-ethyl-1,2-oxazole derivatives has yielded insufficient quantitative data to construct a comparative guide for researchers, scientists, and drug development professionals. Despite a thorough investigation into scientific databases, no specific studies providing experimental data on the therapeutic performance of this particular class of compounds could be identified.
The initial search for "peer-reviewed studies on the efficacy of this compound derivatives" and more targeted inquiries for its biological and therapeutic activities did not return any relevant results. The search was subsequently broadened to include "alkyl-substituted 1,2-oxazole derivatives" in an attempt to find data on closely related compounds. While the broader search revealed general information about the diverse biological activities of the oxazole scaffold as a whole, it did not provide specific, comparable efficacy data for simple alkyl-substituted 1,2-oxazoles, let alone the 3-ethyl variant.[1][2]
Oxazole derivatives, in general, are recognized for their wide-ranging pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The substitution pattern on the oxazole ring is known to play a crucial role in the biological activity of these compounds.[2] However, the available literature focuses on more complex oxazole-containing molecules or different isomers, such as 1,3-oxazoles, and does not contain the specific experimental details required for the requested comparative analysis. This includes quantitative performance data, detailed experimental protocols, and established signaling pathways for this compound derivatives.
Without access to peer-reviewed studies presenting this foundational data, it is not possible to create the requested comparison guides, including data tables and visualizations of experimental workflows or signaling pathways. Further research and publication in the field are necessary before a comprehensive and objective comparison of this compound derivatives' efficacy can be compiled.
References
Navigating the Cross-Reactivity Landscape of 3-ethyl-1,2-oxazole: A Comparative Guide for Researchers
For Immediate Release
[City, State] – October 31, 2025 – As the therapeutic potential of novel heterocyclic compounds continues to be explored, understanding their off-target interactions is paramount for safe and effective drug development. This guide offers a comparative analysis of the potential cross-reactivity of 3-ethyl-1,2-oxazole, a member of the versatile isoxazole family of compounds. Due to the limited direct experimental data on this compound, this guide leverages findings from structurally related isoxazole derivatives to provide researchers with a predictive framework for assessing its biological specificity.
Isoxazoles are a class of five-membered heterocyclic compounds that are integral to a number of commercially available drugs, demonstrating a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The specific substitutions on the isoxazole ring play a crucial role in determining the molecule's biological activity and potential for off-target binding.[3]
Comparative Off-Target Profile of Isoxazole Derivatives
To contextualize the potential cross-reactivity of this compound, this guide presents quantitative data from studies that have profiled other isoxazole-containing molecules against panels of biological targets. This comparative data is essential for predicting which protein families are most likely to exhibit off-target binding with a novel isoxazole derivative.
One study extensively profiled a 3,4-diaryl-isoxazole derivative (compound 29d) against a panel of 320 kinases.[4] The results demonstrated a high degree of selectivity for its primary targets, Casein Kinase 1δ (CK1δ) and CK1ε, with significant inhibition of only a few other kinases at a concentration of 1 µM.[4] This suggests that a well-designed isoxazole core can achieve high target specificity.
In contrast, other studies have evaluated isoxazole derivatives against different targets, such as cyclooxygenase (COX) enzymes. For instance, a series of isoxazole-carboxamide derivatives were tested for their inhibitory activity against COX-1 and COX-2.[5][6] The most potent compound, A13, displayed IC50 values of 64 nM and 13 nM for COX-1 and COX-2, respectively, indicating a degree of cross-reactivity between these two closely related enzymes.[5][6]
The following table summarizes key quantitative data from these comparative studies, offering a glimpse into the potential off-target landscape for isoxazole-based compounds.
| Compound/Derivative Class | Target(s) | Assay Type | Key Findings (Quantitative Data) | Reference |
| 3,4-diaryl-isoxazole (29d) | Kinase Panel (320 kinases) | In vitro kinase activity assay | Primary Targets: CK1δ (1% residual activity), CK1ε (4% residual activity). Significant Off-Targets (at 1µM): CK1α (16% residual activity), JNK3 (15% residual activity), p38α (17% residual activity), JNK2 (40% residual activity). Selectivity Score: 0.02. | [4] |
| Isoxazole-carboxamide (A13) | COX-1, COX-2 | In vitro COX inhibition assay | IC50 values: COX-1 = 64 nM, COX-2 = 13 nM. Selectivity Ratio (COX-1/COX-2): 4.63. | [5][6] |
| Isoxazole-carboxamide (MYM1) | COX-1, COX-2 | In vitro COX inhibition assay | IC50 value (COX-1): 4.1 nM. | [7] |
| Isoxazole-carboxamide (MYM4) | COX-1, COX-2 | In vitro COX inhibition assay | IC50 value (COX-2): 0.24 µM. Selectivity Index (COX-1/COX-2): ~4. | [7] |
| Isoxazole-amide analogues (2d, 2e) | Cancer Cell Lines | Cytotoxicity assay | IC50 values (Hep3B cells): ~23 µg/ml. |
Experimental Protocols for Assessing Cross-Reactivity
To aid researchers in evaluating the cross-reactivity of this compound, detailed methodologies for key experiments are provided below. These protocols are based on established practices for characterizing the selectivity of small molecule inhibitors.
Experimental Protocol 1: Kinase Inhibitor Profiling using a Competitive Binding Assay
This protocol outlines a common method for assessing the selectivity of a test compound against a panel of kinases.
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Materials:
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
A panel of purified, active protein kinases.
-
Immobilized "bait" ligand with known affinity for the kinases' ATP binding site.
-
Phage-tagged kinases.
-
Assay buffer (e.g., Tris-HCl, MgCl2, BSA, DTT).
-
Wash buffer.
-
Detection reagent (e.g., anti-phage antibody conjugated to a reporter enzyme).
-
Microtiter plates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Plate Preparation: To the wells of a microtiter plate, add the phage-tagged kinase, the immobilized "bait" ligand, and the test compound at various concentrations. Include control wells with no test compound (positive control for binding) and wells with a known inhibitor (negative control).
-
Binding Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add the detection reagent and incubate to allow for signal development.
-
Data Acquisition: Measure the signal (e.g., absorbance, fluorescence) using a plate reader.
-
Data Analysis: The signal will be inversely proportional to the binding of the test compound. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value for each kinase.
Experimental Protocol 2: Cell-Based Functional Assay for Off-Target Effects
This protocol describes a general approach to assess the functional consequences of potential off-target binding in a cellular context.
Objective: To evaluate the effect of this compound on a specific cellular signaling pathway known to be a potential off-target.
Materials:
-
Test compound (this compound).
-
A cell line known to express the potential off-target protein and have a measurable downstream signaling event (e.g., phosphorylation of a substrate, gene expression).
-
Cell culture medium and supplements.
-
A known activator or inhibitor of the signaling pathway (for positive and negative controls).
-
Lysis buffer.
-
Antibodies for detecting the phosphorylated and total protein levels of a key signaling molecule (for Western blotting or ELISA).
-
Reagents for the chosen readout method (e.g., Western blotting, ELISA, qPCR).
Procedure:
-
Cell Culture: Culture the selected cell line to the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time. Include vehicle-treated cells and cells treated with control compounds.
-
Cell Lysis: After treatment, wash the cells and lyse them to extract cellular proteins or RNA.
-
Downstream Analysis:
-
Western Blotting/ELISA: Measure the levels of a key signaling protein and its phosphorylated form to assess pathway activation or inhibition.
-
qPCR: Measure the expression levels of target genes that are regulated by the signaling pathway.
-
-
Data Analysis: Quantify the changes in protein phosphorylation or gene expression in response to the test compound and determine the EC50 or IC50 value.
Visualizing Potential Interactions and Workflows
To further aid in the conceptualization of cross-reactivity studies, the following diagrams, generated using the DOT language, illustrate a generic experimental workflow and a hypothetical signaling pathway that could be affected by an isoxazole derivative.
Caption: Experimental workflow for assessing drug cross-reactivity.
Caption: Potential off-target inhibition of the PI3K/Akt signaling pathway.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is not yet available, the data from related isoxazole derivatives provides a valuable starting point for researchers. The provided comparative data and experimental protocols offer a robust framework for initiating a thorough investigation into the selectivity profile of this and other novel isoxazole compounds. A systematic approach to assessing cross-reactivity early in the drug discovery process is critical for the development of safe and effective therapeutics. Researchers are encouraged to utilize broad-panel screening and cell-based functional assays to build a comprehensive understanding of the biological interactions of their molecules of interest.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro [sfera.unife.it]
- 3. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. staff.najah.edu [staff.najah.edu]
Safety Operating Guide
Essential Safety and Operational Guide for 3-Ethyl-1,2-Oxazole
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-ethyl-1,2-oxazole.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific hazard classifications for this compound are not established, the parent compound, oxazole, is classified as flammable and corrosive. Therefore, it is prudent to handle this compound with a high degree of caution.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against potential splashes of the liquid, which may be corrosive to the eyes and skin. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), a flame-resistant lab coat, and closed-toe shoes. | To prevent skin contact and protect from potential flammability. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To avoid inhalation of potentially harmful vapors. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Operational Plan:
-
Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.
-
Safe Handling Practices:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
| Scenario | Procedure |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite). Place in a suitable, labeled container for disposal. |
| Large Spill | Evacuate the area. Ventilate the area and remove all sources of ignition. Contain the spill and prevent it from entering drains. Absorb with an inert material and place in a designated container for disposal. |
Disposal Plan
Waste containing this compound must be handled as hazardous waste.
-
Waste Collection: Collect all waste material (including contaminated PPE and spill cleanup materials) in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the waste in accordance with all local, state, and federal regulations. The preferred method of disposal for many heterocyclic compounds is incineration by a licensed hazardous waste disposal company[3]. Do not dispose of down the drain or in general waste.
Experimental Workflow
The following diagram outlines the general workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
